molecular formula C31H52N7O18P3S B15622202 9-Oxodecanoyl-CoA

9-Oxodecanoyl-CoA

Cat. No.: B15622202
M. Wt: 935.8 g/mol
InChI Key: KDCQITGZYQZPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxodecanoyl-CoA is a useful research compound. Its molecular formula is C31H52N7O18P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H52N7O18P3S

Molecular Weight

935.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-oxodecanethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-19(39)9-7-5-4-6-8-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)

InChI Key

KDCQITGZYQZPBO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 9-Oxodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

9-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A derivative whose specific role in mainstream fatty acid metabolism remains largely uncharacterized in scientific literature. While its close structural analog, 9-oxo-2-decenoic acid, is well-documented as a key component of the queen bee pheromone, the metabolic fate and physiological significance of this compound are not well-established. This technical guide consolidates the current understanding of fatty acid metabolism to propose a plausible biological role for this compound. Drawing upon the known functions of enzymes involved in beta-oxidation and the metabolism of similar keto-acyl-CoA molecules, we delineate a hypothetical metabolic pathway for this compound. This guide also provides an overview of relevant experimental protocols for the analysis of acyl-CoA compounds and enzyme activity assays that could be adapted for the study of this molecule. The information presented herein is intended to serve as a foundational resource for researchers investigating novel aspects of fatty acid metabolism and for drug development professionals exploring new therapeutic targets.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing a significant source of ATP through the process of beta-oxidation. This intricate network of enzymatic reactions is responsible for the breakdown of fatty acids of varying chain lengths and degrees of saturation. While the metabolism of common saturated and unsaturated fatty acids is well-understood, the roles of less common, modified fatty acids and their CoA esters are still emerging areas of research.

This compound, a ten-carbon fatty acyl-CoA with a ketone group at the C9 position, represents one such molecule with a currently undefined role in fatty acid metabolism. Its structural similarity to intermediates in beta-oxidation suggests a potential interaction with this pathway. This guide aims to synthesize the existing knowledge of fatty acid metabolism to construct a scientifically plausible hypothesis for the biological role of this compound.

Proposed Metabolic Pathway of this compound

In the absence of direct experimental evidence, the metabolic fate of this compound is hypothesized to proceed through the established mitochondrial beta-oxidation pathway. The presence of a ketone group at the C9 position, far from the reactive thioester bond, suggests that the initial rounds of beta-oxidation would likely proceed in a canonical manner.

The proposed pathway begins with the entry of this compound into the mitochondrial matrix. From there, it would undergo sequential enzymatic reactions, each cycle shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH.

plausible_metabolism_of_9_Oxodecanoyl_CoA cluster_mitochondrion Mitochondrial Matrix 9_Oxodecanoyl_CoA This compound (C10) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 9_Oxodecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ 7_Oxo_2_octenoyl_CoA 7-Oxo-2-octenoyl-CoA Acyl_CoA_Dehydrogenase->7_Oxo_2_octenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 7_Oxo_2_octenoyl_CoA->Enoyl_CoA_Hydratase H₂O 3_Hydroxy_7_oxooctanoyl_CoA 3-Hydroxy-7-oxooctanoyl-CoA Enoyl_CoA_Hydratase->3_Hydroxy_7_oxooctanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxy_7_oxooctanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH 3_7_Dioxooctanoyl_CoA 3,7-Dioxooctanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->3_7_Dioxooctanoyl_CoA Thiolase Thiolase 3_7_Dioxooctanoyl_CoA->Thiolase CoA-SH 5_Oxohexanoyl_CoA 5-Oxohexanoyl-CoA (C8) Thiolase->5_Oxohexanoyl_CoA Acetyl_CoA_1 Acetyl-CoA Thiolase->Acetyl_CoA_1 Beta_Oxidation_Cycle_2 Further Beta-Oxidation Cycles 5_Oxohexanoyl_CoA->Beta_Oxidation_Cycle_2

Caption: Plausible metabolic pathway of this compound via mitochondrial beta-oxidation.

Key Enzymes and Their Putative Roles

The catabolism of this compound would likely involve the canonical enzymes of the beta-oxidation spiral, which exhibit broad substrate specificity for medium-chain acyl-CoAs.

Enzyme FamilyPutative Role in this compound Metabolism
Acyl-CoA Dehydrogenase (ACAD)Catalyzes the initial dehydrogenation of this compound to form a trans-2-enoyl-CoA derivative. Medium-chain acyl-CoA dehydrogenase (MCAD) is the most likely candidate.
Enoyl-CoA HydrataseHydrates the double bond of the enoyl-CoA intermediate to form a 3-hydroxyacyl-CoA derivative.
3-Hydroxyacyl-CoA DehydrogenaseOxidizes the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA derivative.
3-Ketoacyl-CoA ThiolaseCleaves the 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a shortened 7-oxo-octanoyl-CoA.[1]

Table 1: Putative Enzymes in this compound Metabolism

Quantitative Data

Direct quantitative data, such as enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the interaction of this compound with metabolic enzymes, are not available in the current scientific literature. However, for context, the following table presents typical kinetic values for medium-chain acyl-CoA dehydrogenase (MCAD) with a standard substrate. It is plausible that this compound would exhibit different, likely less favorable, kinetics due to the presence of the oxo group.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (U/mg)Organism
MCADOctanoyl-CoA2-105-20Pig Kidney

Table 2: Representative Kinetic Data for MCAD

Experimental Protocols

The study of this compound metabolism would necessitate a combination of analytical and enzymatic assays. While specific protocols for this molecule are not established, the following general methodologies can be adapted.

Analysis of Acyl-CoA Thioesters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.

Objective: To quantify the levels of this compound and its potential metabolites in cell or tissue extracts.

Methodology:

  • Extraction: Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Protein Precipitation: Precipitate proteins by centrifugation at high speed.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.

  • LC Separation: Separate the acyl-CoAs using a C18 reversed-phase HPLC column with a gradient of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile.

  • MS/MS Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound and its expected metabolites would need to be determined.

experimental_workflow_lcms Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: General workflow for the analysis of acyl-CoAs by LC-MS/MS.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of a redox dye.

Objective: To determine if this compound is a substrate for acyl-CoA dehydrogenases.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, a suitable electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified acyl-CoA dehydrogenase.

  • Initiation: Start the reaction by adding this compound to the reaction mixture.

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

The Case of 9-Oxo-2-decenoic Acid: A Functional Analog

While the metabolic role of this compound is speculative, its unsaturated counterpart, 9-oxo-2-decenoic acid (9-ODA), has a well-defined biological function as the primary component of the queen bee mandibular pheromone.[1][2][3] In honeybee colonies, 9-ODA is crucial for maintaining social order, inhibiting ovary development in worker bees, and attracting drones during mating flights.[2][3] The metabolism of 9-ODA in worker bees has been studied, indicating that it can be converted to other related compounds.[4] Although a pheromone and not a primary metabolite, the existence and biological activity of 9-ODA highlight that medium-chain oxo-fatty acids are synthesized and recognized by biological systems.

Future Directions and Conclusion

The biological role of this compound in fatty acid metabolism remains an open area of investigation. The hypothetical pathway presented in this guide, based on the principles of beta-oxidation, provides a logical starting point for future research. To elucidate the definitive role of this molecule, several key questions need to be addressed:

  • Endogenous Presence: Is this compound endogenously produced in any organism? If so, under what physiological conditions?

  • Enzymatic Interactions: Which specific enzymes recognize and metabolize this compound? What are the kinetic parameters of these interactions?

  • Metabolic Flux: What is the contribution of this compound to the overall flux through the fatty acid oxidation pathway?

  • Physiological Significance: Does the metabolism of this compound have any unique physiological or pathological implications?

Answering these questions will require the synthesis of this compound as a research tool, followed by detailed metabolic profiling and enzymatic studies.

References

9-Oxodecanoyl-CoA: A Technical Guide to its Putative Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Oxodecanoyl-CoA is the coenzyme A thioester of 9-oxodecanoic acid. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism, potentially involved in either the catabolism of modified fatty acids or as a precursor for the biosynthesis of signaling molecules. Its structure, featuring a ketone group on the penultimate carbon, suggests a role in pathways distinct from standard beta-oxidation. This guide provides a projected overview of its discovery, detailed hypothetical experimental protocols for its characterization, and potential biological significance, aimed at researchers, scientists, and professionals in drug development.

Hypothetical Discovery and Synthesis

The discovery of this compound would likely have emerged from broader investigations into the metabolism of oxo-fatty acids or through the systematic synthesis of potential enzyme substrates. Its precursor, 9-oxodecanoic acid, is a known compound, notably related to 9-oxo-2-decenoic acid, a component of the queen bee pheromone.

The initial synthesis and characterization of this compound for research purposes would likely follow established chemo-enzymatic or purely chemical methodologies for generating acyl-CoA thioesters.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSource/Basis
Molecular FormulaC₃₁H₅₂N₇O₁₈P₃SCalculation
Molecular Weight935.77 g/mol Calculation
AppearanceWhite to off-white solidAnalogy to other acyl-CoAs
SolubilitySoluble in aqueous buffersAnalogy to other acyl-CoAs
λmax260 nmAdenine (B156593) ring of Coenzyme A

Experimental Protocols

The characterization of a novel acyl-CoA like this compound would involve a combination of enzymatic synthesis, purification, and spectroscopic analysis.

Enzymatic Synthesis of this compound

This protocol is based on the broad substrate specificity of some acyl-CoA synthetases (ACS) which can activate medium-chain fatty acids.

Materials:

  • 9-oxodecanoic acid

  • Coenzyme A (CoA-SH)

  • ATP (Adenosine triphosphate)

  • A medium-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available variant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, 1 mM CoA-SH, and 0.5 mM 9-oxodecanoic acid.

  • Initiate the reaction by adding a purified medium-chain acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30-37°C for 1-2 hours.

  • Monitor the reaction progress by observing the decrease in free CoA-SH using Ellman's reagent (DTNB) or by analytical HPLC.

  • Terminate the reaction by adding a quenching agent, such as 10% trichloroacetic acid (TCA).

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Reagents:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 100 mM potassium phosphate (B84403) buffer, pH 5.5

  • Solvent B: Acetonitrile (B52724)

  • UV detector set to 260 nm

Procedure:

  • Centrifuge the quenched reaction mixture to pellet precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elute the acyl-CoAs using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes).

  • Monitor the elution profile at 260 nm to detect the adenine moiety of Coenzyme A.

  • Collect fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product.

Characterization by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Reconstitute the purified this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infuse the sample directly into the ESI source or inject it via an LC system.

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation. The characteristic neutral loss of the phosphopantetheine and adenosine (B11128) diphosphate (B83284) moiety is expected.[1]

Table 2: Predicted Mass Spectrometry Data for this compound
Ion ModeAdductPredicted m/zKey Fragment Ions (MS/MS)
Positive[M+H]⁺936.26[M+H - 507]⁺ (acyl pantetheine), [M+H - 428]⁺, Adenosine-3',5'-diphosphate fragment
Negative[M-H]⁻934.24Acyl pantetheine (B1680023) fragment, Adenosine-3',5'-diphosphate fragment
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Dissolve the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • The spectra are expected to show characteristic signals for the adenosine, pantothenate, and 9-oxodecanoyl moieties. The presence of the ketone will influence the chemical shifts of the adjacent methylene (B1212753) protons.

Visualizations

Proposed Metabolic Pathway

The metabolic fate of this compound is currently unknown. It could be an intermediate in a modified beta-oxidation pathway or a substrate for further enzymatic modifications.

Proposed Metabolic Pathway of this compound 9-Oxodecanoic_Acid 9-Oxodecanoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 9-Oxodecanoic_Acid->Acyl_CoA_Synthetase 9_Oxodecanoyl_CoA 9_Oxodecanoyl_CoA Acyl_CoA_Synthetase->9_Oxodecanoyl_CoA Beta_Oxidation_Enzymes Beta_Oxidation_Enzymes 9_Oxodecanoyl_CoA->Beta_Oxidation_Enzymes Other_Enzymatic_Modifications Other_Enzymatic_Modifications 9_Oxodecanoyl_CoA->Other_Enzymatic_Modifications Modified_Beta_Oxidation_Products Modified_Beta_Oxidation_Products Beta_Oxidation_Enzymes->Modified_Beta_Oxidation_Products Signaling_Molecules Signaling_Molecules Other_Enzymatic_Modifications->Signaling_Molecules

Caption: A potential metabolic pathway for this compound.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel acyl-CoA.

Experimental Workflow for this compound Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Enzymatic_Reaction Enzymatic Synthesis (Acyl-CoA Synthetase) Start->Enzymatic_Reaction Reaction_Quenching Quench Reaction Enzymatic_Reaction->Reaction_Quenching Crude_Extract Crude Extract Reaction_Quenching->Crude_Extract HPLC Reverse-Phase HPLC Crude_Extract->HPLC Purified_Product Purified this compound HPLC->Purified_Product Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) Purified_Product->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Purified_Product->NMR_Spectroscopy Structural_Confirmation Structural Confirmation Mass_Spectrometry->Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

While the definitive discovery and characterization of this compound remain to be explicitly documented in scientific literature, its existence as a commercially available research chemical suggests it has been synthesized and likely characterized. The protocols and data presented in this guide, derived from established methodologies for similar medium-chain acyl-CoAs, provide a robust framework for its synthesis, purification, and structural elucidation. Further research is warranted to determine the endogenous presence and physiological role of this compound in biological systems.

References

The Emerging Potential of 9-Oxodecanoyl-CoA as a Biomarker in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. The identification of novel biomarkers is critical for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide explores the emerging potential of 9-oxodecanoyl-CoA as a specific and sensitive biomarker for metabolic dysregulation. While direct research on this compound is in its nascent stages, this document synthesizes evidence from related medium-chain acyl-CoAs, oxo-fatty acids, and dicarboxylic acids to build a strong rationale for its investigation. We provide a comprehensive overview of its potential role in pathophysiology, detailed experimental protocols for its quantification, and a forward-looking perspective on its clinical utility.

Introduction: The Need for Novel Metabolic Biomarkers

Current biomarkers for metabolic diseases, such as fasting glucose, HbA1c, and lipid panels, often lack the sensitivity and specificity to detect early-stage disease or to fully capture the complex underlying pathophysiology. Acyl-CoAs, as central intermediates in fatty acid metabolism, represent a promising class of biomarkers that can provide a more dynamic and granular view of metabolic health. In particular, the accumulation of specific acyl-CoA species can signify flux imbalances in mitochondrial and peroxisomal β-oxidation, processes known to be dysregulated in metabolic diseases.

This compound is a medium-chain oxo-acyl-CoA. Its formation may arise from incomplete or alternative pathways of fatty acid oxidation. An elevated level of this metabolite could indicate a metabolic bottleneck with significant pathological consequences. This guide will delve into the theoretical underpinnings of this compound as a biomarker and provide the necessary technical information for its study.

Pathophysiological Rationale: The Significance of Medium-Chain Acyl-CoA Metabolism

Medium-chain fatty acids are metabolized primarily in the mitochondria through β-oxidation. A key enzyme in this process is medium-chain acyl-CoA dehydrogenase (MCAD)[1]. Genetic deficiencies in MCAD lead to the accumulation of medium-chain acyl-CoAs and their derivatives, resulting in severe metabolic distress[2][3][4]. While not a genetic disorder, a similar, albeit more subtle, accumulation of medium-chain acyl-CoAs may occur in metabolic diseases due to nutrient overload and mitochondrial dysfunction.

The presence of an oxo- group at the 9th position of decanoyl-CoA suggests several potential metabolic origins:

  • Incomplete β-oxidation: A slowdown or inhibition of the latter steps of β-oxidation could lead to the accumulation and subsequent modification of intermediates.

  • Peroxisomal β-oxidation: Peroxisomes are also involved in fatty acid oxidation, particularly of very-long-chain fatty acids and dicarboxylic acids[5][6][7]. Dysregulation of peroxisomal oxidation can lead to the formation of unusual fatty acid metabolites.

  • ω-Oxidation: This alternative pathway of fatty acid metabolism occurs in the endoplasmic reticulum and results in the formation of dicarboxylic acids. Intermediates of this pathway could potentially be converted to oxo-acyl-CoAs.

The accumulation of this compound and similar metabolites may contribute to insulin (B600854) resistance and cellular toxicity through various mechanisms, including mitochondrial stress, generation of reactive oxygen species (ROS), and activation of inflammatory pathways[8][9][10].

Signaling Pathway Hypothesis

The following diagram illustrates a hypothetical signaling pathway where the accumulation of this compound, due to impaired mitochondrial β-oxidation, leads to downstream pathological effects characteristic of metabolic diseases.

G cluster_0 Mitochondrion cluster_1 Cellular Effects Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->Long_Chain_Acyl_CoA Beta_Oxidation_Normal β-Oxidation (Normal Flux) Long_Chain_Acyl_CoA->Beta_Oxidation_Normal Beta_Oxidation_Impaired β-Oxidation (Impaired) Long_Chain_Acyl_CoA->Beta_Oxidation_Impaired Acetyl_CoA Acetyl-CoA Beta_Oxidation_Normal->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle 9_Oxodecanoyl_CoA This compound Beta_Oxidation_Impaired->9_Oxodecanoyl_CoA ROS_Production Increased ROS Production 9_Oxodecanoyl_CoA->ROS_Production Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB) 9_Oxodecanoyl_CoA->Inflammatory_Signaling Insulin_Signaling_Impairment Insulin Signaling Impairment ROS_Production->Insulin_Signaling_Impairment Inflammatory_Signaling->Insulin_Signaling_Impairment Insulin_Resistance Insulin Resistance Insulin_Signaling_Impairment->Insulin_Resistance Metabolic_Disease Metabolic Disease (T2D, NAFLD, Obesity) Insulin_Resistance->Metabolic_Disease

Hypothetical signaling cascade linking impaired β-oxidation to metabolic disease.

Quantitative Data

While specific quantitative data for this compound in metabolic diseases is not yet available in the literature, we can extrapolate from studies on related metabolites. The following tables summarize representative data for medium-chain acylcarnitines and dicarboxylic acids, which serve as proxies for the potential changes one might expect to see with this compound.

Table 1: Plasma Acylcarnitine Levels in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

AnalyteControl (µM)MCAD Deficient (µM)Fold ChangeReference
Hexanoylcarnitine (C6)0.02 - 0.10.5 - 5.025 - 50[2]
Octanoylcarnitine (C8)0.01 - 0.081.0 - 20.0100 - 250[2]
Decanoylcarnitine (C10)0.02 - 0.10.2 - 2.010 - 20[2]

Table 2: Urinary Dicarboxylic Acid Excretion in Metabolic Disorders

AnalyteConditionUrinary Level (µmol/mmol creatinine)Reference
Adipic Acid (C6-DC)Peroxisome Biogenesis DisorderSignificantly Elevated[11]
Suberic Acid (C8-DC)Peroxisome Biogenesis DisorderSignificantly Elevated[11]
Sebacic Acid (C10-DC)Peroxisome Biogenesis DisorderSignificantly Elevated[11]

Experimental Protocols

The quantification of this compound in biological matrices like plasma, serum, or tissue homogenates requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application[12][13][14][15][16].

Synthesis of this compound Standard

A crucial prerequisite for quantitative analysis is the availability of a pure analytical standard. As this compound is not commercially available, it would need to be synthesized. A potential synthetic route could involve the activation of 9-oxodecanoic acid to its CoA thioester. 9-oxodecanoic acid itself can be synthesized via the ozonolysis of oleic acid or through enzymatic routes[17][18][19][20].

Sample Preparation: Extraction of Acyl-CoAs from Plasma

This protocol is adapted from established methods for short- and medium-chain acyl-CoA extraction[13][15].

Materials:

  • Human plasma

  • Internal Standard (e.g., ¹³C-labeled octanoyl-CoA)

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

Procedure:

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold 5% SSA.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G Plasma_Sample 1. Plasma Sample (50 µL) Add_IS 2. Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (200 µL 5% SSA) Add_IS->Protein_Precipitation Vortex_Incubate 4. Vortex & Incubate (on ice) Protein_Precipitation->Vortex_Incubate Centrifuge_1 5. Centrifugation (16,000 x g, 15 min) Vortex_Incubate->Centrifuge_1 Supernatant_Transfer 6. Supernatant Transfer Centrifuge_1->Supernatant_Transfer Evaporation 7. Evaporation (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution 8. Reconstitution (100 µL 50% Methanol) Evaporation->Reconstitution Vortex_Centrifuge_2 9. Vortex & Centrifuge (16,000 x g, 5 min) Reconstitution->Vortex_Centrifuge_2 LC_MS_Analysis 10. LC-MS/MS Analysis Vortex_Centrifuge_2->LC_MS_Analysis

Workflow for the extraction of acyl-CoAs from plasma.
LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These would need to be optimized for this compound and the internal standard. The precursor ion would be the [M+H]⁺ of this compound. A characteristic product ion would likely result from the fragmentation of the CoA moiety.

Future Perspectives and Conclusion

The investigation of this compound as a biomarker for metabolic diseases is a promising new frontier in clinical research. Its position as an intermediate in fatty acid metabolism makes it a potentially sensitive indicator of metabolic flux and mitochondrial health. The development of a robust and validated LC-MS/MS assay is the critical next step to enable its quantification in large patient cohorts.

Future studies should focus on:

  • Establishing reference ranges for this compound in healthy individuals.

  • Correlating levels of this compound with established markers of metabolic disease and clinical outcomes.

  • Investigating the impact of therapeutic interventions on this compound levels.

References

Subcellular Localization of 9-Oxodecanoyl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that is an intermediate in fatty acid metabolism. Understanding its subcellular distribution is critical for elucidating its roles in cellular energy homeostasis, signaling, and potential involvement in pathological states. This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of this compound pools. While direct quantitative data for this compound is limited in the current literature, this guide extrapolates from the well-established principles of medium-chain fatty acid metabolism and provides detailed experimental protocols for its investigation. We delve into the primary metabolic pathways, potential signaling roles, and the methodologies required to quantify its distribution across different cellular compartments, namely the mitochondria, peroxisomes, and cytosol.

Introduction

Acyl-CoA thioesters are central metabolites in cellular physiology, acting as intermediates in energy metabolism and as signaling molecules. The subcellular compartmentalization of these molecules is a key aspect of their regulation and function. This compound, a 10-carbon oxo-acyl-CoA, is presumed to be primarily generated during the β-oxidation of longer-chain fatty acids. Its subcellular location dictates its metabolic fate, whether it is further oxidized for energy production, utilized in biosynthetic pathways, or participates in signaling cascades. This guide aims to provide a detailed technical framework for researchers investigating the subcellular pools of this compound.

Metabolic Pathways and Subcellular Localization

The metabolism of medium-chain fatty acids, such as the precursor to this compound, primarily occurs in two distinct organelles: mitochondria and peroxisomes.[1][2] Fatty acids are first activated to their CoA thioesters in the cytosol by acyl-CoA synthetases.[1]

  • Mitochondria: The mitochondrial matrix is the principal site for the β-oxidation of short, medium, and long-chain fatty acids to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.[3][4] It is highly probable that a significant pool of this compound is localized within the mitochondria as an intermediate of this process.

  • Peroxisomes: Peroxisomes are also involved in the β-oxidation of very-long-chain fatty acids and some medium-chain fatty acids.[2][4] Unlike mitochondrial β-oxidation, the peroxisomal pathway is incomplete and typically results in chain-shortened acyl-CoAs that are then transported to the mitochondria for complete oxidation.[2] Therefore, a peroxisomal pool of this compound is also anticipated.

  • Cytosol: The cytosol contains acyl-CoA synthetases that activate fatty acids.[1] While the concentration of free this compound in the cytosol is expected to be low due to its rapid transport into organelles for metabolism, this compartment is crucial for its initial formation from its corresponding fatty acid.

Metabolic Pathway of Medium-Chain Fatty Acid Oxidation

Medium-Chain Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_pero Peroxisome Cytosol Cytosol MCFA Medium-Chain Fatty Acid MCFA_CoA_cyto Medium-Chain Acyl-CoA MCFA->MCFA_CoA_cyto Acyl-CoA Synthetase Mitochondrion Mitochondrion Peroxisome Peroxisome MCFA_CoA_mito Medium-Chain Acyl-CoA MCFA_CoA_cyto->MCFA_CoA_mito Transport MCFA_CoA_pero Medium-Chain Acyl-CoA MCFA_CoA_cyto->MCFA_CoA_pero Transport nine_oxo_mito This compound MCFA_CoA_mito->nine_oxo_mito β-oxidation Acetyl_CoA_mito Acetyl-CoA nine_oxo_mito->Acetyl_CoA_mito β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle nine_oxo_pero This compound MCFA_CoA_pero->nine_oxo_pero β-oxidation Short_Acyl_CoA Chain-Shortened Acyl-CoA nine_oxo_pero->Short_Acyl_CoA β-oxidation Short_Acyl_CoA->Mitochondrion Transport

Caption: Metabolism of medium-chain fatty acids leading to this compound.

Potential Signaling Roles

While direct signaling roles for this compound have not been extensively documented, its precursor, decanoic acid (a 10-carbon fatty acid), has been identified as a modulating ligand for peroxisome proliferator-activated receptors (PPARs).[5][6] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[5] Decanoic acid can directly bind to and partially activate PPARγ.[5][6] This suggests a potential signaling axis where the intracellular concentration of 10-carbon fatty acids and their CoA derivatives could influence gene expression through PPAR activation.

Potential PPAR Signaling Pathway

PPAR_Signaling Decanoic_Acid Decanoic Acid (precursor to this compound) PPAR PPARγ Decanoic_Acid->PPAR Binds & Activates PPRE PPRE (PPAR Response Element) PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Gene_Expression->Metabolic_Regulation

Caption: Potential signaling role of the this compound precursor.

Quantitative Data on Subcellular Localization

To date, there is a lack of published, direct quantitative data specifying the concentration of this compound in different subcellular compartments. However, based on the known distribution of other acyl-CoAs and the primary sites of medium-chain fatty acid metabolism, a hypothetical distribution can be proposed. The development of advanced mass spectrometry-based techniques now makes the direct quantification of such molecules feasible.

Table 1: Hypothetical Subcellular Distribution of Acyl-CoA Pools

Acyl-CoA SpeciesMitochondria (%)Peroxisomes (%)Cytosol (%)Nucleus (%)
Acetyl-CoA~60-70~5-10~20-30~5-10
Malonyl-CoA<1<1>98<1
This compound (Hypothetical) ~70-80 ~15-25 <5 <1
Propionyl-CoA~50~10~30~10

Note: The values for this compound are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

The accurate quantification of subcellular acyl-CoA pools is technically challenging due to their low abundance and potential for degradation. The Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), provides a robust approach for this purpose.[7][8][9]

SILEC-SF for Subcellular Acyl-CoA Quantification

This protocol is adapted from established methods for quantifying acyl-CoAs in subcellular fractions.[7][8]

Objective: To determine the relative abundance of this compound in mitochondrial, peroxisomal, and cytosolic fractions.

Materials:

  • Cell culture reagents

  • Stable isotope-labeled pantothenate (Vitamin B5)

  • Subcellular fractionation buffer

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Acyl-CoA extraction buffer (e.g., acetonitrile/methanol/water)

  • LC-MS/MS system

Procedure:

  • Generation of Internal Standards:

    • Culture a batch of cells in a medium containing stable isotope-labeled pantothenate. This will lead to the incorporation of the heavy isotope into the entire cellular acyl-CoA pool, creating a comprehensive internal standard.

  • Cell Culture and Treatment:

    • Culture experimental cells under the desired conditions.

  • Subcellular Fractionation:

    • Harvest the experimental cells and the stable isotope-labeled cells.

    • Combine the experimental and labeled cells in a 1:1 ratio.

    • Resuspend the cell pellet in a hypotonic fractionation buffer and allow to swell.

    • Homogenize the cells using a Dounce homogenizer.

    • Perform differential centrifugation to separate the nuclei, mitochondria, peroxisomes, and cytosol.

      • Low-speed centrifugation to pellet nuclei.

      • Higher-speed centrifugation of the supernatant to pellet mitochondria and peroxisomes.

      • Density gradient centrifugation (e.g., using a Percoll or sucrose (B13894) gradient) to separate mitochondria from peroxisomes.

      • The final supernatant represents the cytosolic fraction.

  • Acyl-CoA Extraction:

    • To each subcellular fraction, add ice-cold extraction buffer to precipitate proteins and extract the acyl-CoAs.

    • Vortex and centrifuge to pellet the protein.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the transition of the precursor ion (the mass of this compound) to a specific product ion. A separate transition will be monitored for the heavy isotope-labeled internal standard.

    • Quantify the relative abundance of this compound in each fraction by calculating the ratio of the peak area of the endogenous compound to the peak area of the internal standard.

Experimental Workflow Diagram

SILEC_SF_Workflow Start Start Culture_Exp Culture Experimental Cells Start->Culture_Exp Culture_SIL Culture Cells with Isotope-Labeled Pantothenate Start->Culture_SIL Combine Combine Experimental & Labeled Cells (1:1) Culture_Exp->Combine Culture_SIL->Combine Homogenize Homogenization Combine->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Nuclei Nuclear Fraction Centrifuge1->Nuclei Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Extraction Acyl-CoA Extraction from all fractions Nuclei->Extraction Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Organelle_Pellet Mitochondrial/ Peroxisomal Pellet Centrifuge2->Organelle_Pellet Cytosol Cytosolic Fraction Centrifuge2->Cytosol Gradient Density Gradient Centrifugation Organelle_Pellet->Gradient Cytosol->Extraction Mitochondria Mitochondrial Fraction Gradient->Mitochondria Peroxisomes Peroxisomal Fraction Gradient->Peroxisomes Mitochondria->Extraction Peroxisomes->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis: Ratio of Endogenous/ Internal Standard LCMS->Data End End Data->End

Caption: Workflow for subcellular acyl-CoA analysis using SILEC-SF.

Conclusion and Future Directions

The subcellular localization of this compound is a critical, yet understudied, aspect of cellular metabolism. While direct quantitative data remains to be established, the existing knowledge of medium-chain fatty acid metabolism strongly suggests its primary localization within the mitochondria and peroxisomes. The potential for its precursor to act as a signaling molecule through PPARs opens up exciting avenues for future research. The advanced analytical techniques detailed in this guide provide a clear path forward for researchers to precisely quantify the subcellular pools of this compound and to unravel its specific roles in health and disease. Such studies will be invaluable for understanding the intricate regulation of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic disorders.

References

The Pivotal Role of 9-Oxodecanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal beta-oxidation is a critical metabolic pathway, distinct from its mitochondrial counterpart, responsible for the chain shortening of a specific subset of fatty acids that are often poor substrates for mitochondrial enzymes. These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. This in-depth technical guide focuses on the function of a specific, yet under-elucidated intermediate, 9-Oxodecanoyl-CoA, within the intricate network of peroxisomal lipid metabolism. Understanding the precise role and regulation of this molecule is paramount for researchers in metabolic diseases, cellular signaling, and drug development, as disruptions in peroxisomal beta-oxidation are linked to a range of severe metabolic disorders.

The Genesis of this compound: An Intermediate of Dicarboxylic Acid Oxidation

This compound is not a primary dietary fatty acid but rather an intermediate metabolite. Its formation is intrinsically linked to the omega (ω)-oxidation of monocarboxylic acids, a process that introduces a hydroxyl group at the terminal methyl carbon, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids are then preferentially metabolized in peroxisomes.

The metabolic journey to this compound likely begins with a longer-chain dicarboxylic acid, which undergoes successive cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions: acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. The presence of a ketone group at the 9th position suggests that its precursor has undergone oxidation at this position prior to or during its entry into the peroxisome.

Peroxisomal Beta-Oxidation of this compound: The Enzymatic Machinery

Once formed, this compound enters the peroxisomal beta-oxidation spiral. The key enzymes involved in the degradation of dicarboxylic acids, and by extension this compound, are well-characterized.

Peroxisomal_Beta_Oxidation_of_9_Oxodecanoyl_CoA cluster_peroxisome Peroxisome This compound This compound Enoyl-CoA Enoyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Acetyl-CoA Acetyl-CoA

The initial and rate-limiting step is catalyzed by Acyl-CoA Oxidase (ACOX) . For straight-chain dicarboxylic acids, ACOX1 is the primary enzyme.[1] ACOX introduces a double bond between the α and β carbons, yielding a 2-enoyl-CoA derivative and producing hydrogen peroxide (H₂O₂).

The subsequent hydration and dehydrogenation steps are carried out by a bifunctional protein , which can be either the L-bifunctional protein (L-PBE) or the D-bifunctional protein (D-PBE). Studies have shown that both L-PBE and D-PBE are involved in the degradation of long-chain dicarboxylic acids.[2]

Finally, peroxisomal thiolase cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA. This shortened dicarboxylic acid can then undergo further rounds of beta-oxidation until it is a medium-chain dicarboxylic acid, such as adipic acid, which can then be transported to the mitochondria for complete oxidation.

Quantitative Aspects of Dicarboxylic Acid Oxidation

SubstrateEnzymeApparent K_m (µM)Apparent V_max (nmol/min/mg protein)Source
Sebacyl-CoA (C10)Peroxisomal Acyl-CoA Oxidase10.314.7[3]
Suberyl-CoA (C8)Peroxisomal Acyl-CoA Oxidase15.216.1[3]
Dodecanedioyl-CoA (C12)Peroxisomal Acyl-CoA Oxidase5.815.4[3]

This table summarizes the kinetic parameters of rat liver peroxisomal fatty acyl-CoA oxidase for various dicarboxylic acid-CoA esters. The data suggests that the enzyme has a high affinity for these substrates.

Experimental Protocols

Isolation of Peroxisomes from Rodent Liver

A detailed protocol for the isolation of highly purified peroxisomes is crucial for in vitro studies of this compound metabolism. This method typically involves differential centrifugation followed by density gradient centrifugation.

Peroxisome_Isolation_Workflow Liver_Homogenization 1. Liver Homogenization (in homogenization buffer) Low_Speed_Centrifugation 2. Low-Speed Centrifugation (to remove nuclei and debris) Liver_Homogenization->Low_Speed_Centrifugation Supernatant_Collection Collect Supernatant Low_Speed_Centrifugation->Supernatant_Collection High_Speed_Centrifugation 3. High-Speed Centrifugation (to pellet organelles) Supernatant_Collection->High_Speed_Centrifugation Resuspend_Pellet Resuspend Pellet High_Speed_Centrifugation->Resuspend_Pellet Density_Gradient_Centrifugation 4. Density Gradient Centrifugation (e.g., Nycodenz or Percoll gradient) Resuspend_Pellet->Density_Gradient_Centrifugation Fraction_Collection 5. Collect Peroxisome-Enriched Fraction Density_Gradient_Centrifugation->Fraction_Collection Purity_Assessment 6. Assess Purity (Western blot for marker proteins) Fraction_Collection->Purity_Assessment

Marker proteins for purity assessment:

  • Peroxisomes: Catalase, PEX14

  • Mitochondria: Cytochrome c

  • Lysosomes: LAMP1

  • Endoplasmic Reticulum: Calnexin

In Vitro Peroxisomal Beta-Oxidation Assay using Seahorse XF Analyzer

The Seahorse XF Analyzer can be adapted to measure the oxygen consumption rate (OCR) of isolated peroxisomes, providing a real-time measurement of beta-oxidation activity.[4][5]

Protocol Outline:

  • Isolate peroxisomes as described above.

  • Adhere isolated peroxisomes to the wells of a Seahorse XF plate.

  • Prepare assay medium containing the substrate of interest (e.g., 9-oxodecanoic acid, which will be converted to its CoA ester by peroxisomal acyl-CoA synthetases) and necessary cofactors (ATP, CoA, NAD+).

  • Measure baseline OCR.

  • Inject inhibitors to confirm the specificity of the measurement. For example, an inhibitor of acyl-CoA oxidase can be used to demonstrate that the observed OCR is due to peroxisomal beta-oxidation.

  • Analyze the data to determine the rate of substrate oxidation.

Seahorse_Assay_Workflow Isolate_Peroxisomes 1. Isolate Peroxisomes Plate_Peroxisomes 2. Plate in Seahorse XF Microplate Isolate_Peroxisomes->Plate_Peroxisomes Add_Assay_Medium 3. Add Assay Medium + Substrate (9-Oxodecanoic Acid) Plate_Peroxisomes->Add_Assay_Medium Measure_Baseline_OCR 4. Measure Baseline Oxygen Consumption Rate (OCR) Add_Assay_Medium->Measure_Baseline_OCR Inject_Inhibitor 5. Inject Inhibitor (e.g., ACOX inhibitor) Measure_Baseline_OCR->Inject_Inhibitor Measure_Inhibited_OCR 6. Measure Inhibited OCR Inject_Inhibitor->Measure_Inhibited_OCR Data_Analysis 7. Analyze Data Measure_Inhibited_OCR->Data_Analysis

Signaling Functions of this compound and Related Molecules

While a direct signaling role for this compound has not been definitively established, accumulating evidence suggests that intermediates of peroxisomal beta-oxidation, particularly dicarboxylic acids and their derivatives, can function as signaling molecules.

PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Medium-chain dicarboxylic acids have been shown to act as ligands for PPARγ.[2][6] Activation of PPARs by these molecules can lead to the transcriptional upregulation of genes involved in fatty acid oxidation, including those of the peroxisomal beta-oxidation pathway, creating a positive feedback loop.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dicarboxylic_Acid Medium-Chain Dicarboxylic Acid (e.g., from this compound) PPAR PPAR Dicarboxylic_Acid->PPAR Binds and Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds Target_Gene_Expression Target Gene Expression (e.g., ACOX1, L-PBE) PPRE->Target_Gene_Expression Upregulates

Modulation of Inflammatory Pathways

Oxidized fatty acids, including various oxo- and hydroxy-derivatives, have been demonstrated to possess anti-inflammatory properties. For instance, certain oxo-octadecenoic acids can inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7] It is plausible that this compound or its downstream metabolites could exert similar effects, thereby linking peroxisomal metabolism to the regulation of inflammation.

Conclusion and Future Directions

This compound represents a key metabolic intermediate at the crossroads of dicarboxylic acid metabolism within the peroxisome. Its efficient degradation is essential for maintaining lipid homeostasis and preventing the accumulation of potentially toxic lipid species. While its direct signaling roles are still being elucidated, the broader class of molecules to which it belongs exhibits clear signaling potential through the activation of PPARs and modulation of inflammatory pathways.

Future research should focus on:

  • Direct quantification of this compound levels in various tissues and disease states using advanced mass spectrometry techniques.

  • Elucidation of the specific roles of L-PBE and D-PBE in the metabolism of this compound.

  • Investigation of the direct interaction of this compound and its metabolites with nuclear receptors and other signaling proteins.

A deeper understanding of the function and regulation of this compound will undoubtedly provide novel insights into the pathophysiology of metabolic disorders and may reveal new therapeutic targets for the treatment of these debilitating diseases.

References

9-Oxodecanoyl-CoA: A Putative Modulator in Lipid Biosynthesis and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9-Oxodecanoyl-Coenzyme A (9-Oxodecanoyl-CoA) is a medium-chain acyl-CoA thioester whose specific roles in lipid metabolism are not yet fully elucidated. Based on established principles of fatty acid metabolism, this whitepaper outlines the hypothesized biosynthetic pathway of this compound, its potential involvement in lipid biosynthesis and degradation, and its putative regulatory functions. We explore its likely formation via ω-1 oxidation of decanoic acid, its subsequent activation to the CoA thioester, and its potential fates within peroxisomal and mitochondrial metabolic pathways. Furthermore, we discuss its potential as a signaling molecule, possibly influencing nuclear receptors and gene expression related to lipid homeostasis. This guide also presents hypothetical quantitative data and detailed experimental protocols to stimulate further research into this intriguing molecule.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic processes.[1][2] They are the activated forms of fatty acids, primed for enzymatic reactions ranging from energy production via β-oxidation to the synthesis of complex lipids and signaling molecules. While the roles of common long-chain and short-chain acyl-CoAs are well-documented, the specific functions of many medium-chain acyl-CoAs, particularly those with modifications such as oxidation, remain an area of active investigation.

This compound, a ten-carbon acyl-CoA with a ketone group at the C9 position, represents one such molecule of interest. Its structure suggests a potential role as an intermediate in fatty acid catabolism or as a signaling molecule. This document provides a comprehensive overview of the current understanding—largely based on established biochemical pathways—of this compound's role in lipid biosynthesis and regulation.

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound is likely initiated from decanoic acid, a medium-chain fatty acid. The pathway is hypothesized to involve a two-step oxidation process followed by activation to its CoA thioester.

  • ω-1 Hydroxylation of Decanoic Acid: The first step is the hydroxylation of decanoic acid at the penultimate (ω-1 or C9) carbon to form 9-hydroxydecanoic acid. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes, which are known to be involved in the ω- and ω-1 oxidation of fatty acids.[3]

  • Oxidation to 9-Oxodecanoic Acid: The resulting 9-hydroxydecanoic acid is then oxidized to 9-oxodecanoic acid by an alcohol dehydrogenase.

  • Activation to this compound: Finally, 9-oxodecanoic acid is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase (ACS). Medium-chain acyl-CoA synthetases (ACSMs) are likely candidates for this activation step, given their substrate preference for medium-chain fatty acids.[4][5]

G Decanoic_Acid Decanoic Acid Nine_Hydroxydecanoic_Acid 9-Hydroxydecanoic Acid Decanoic_Acid->Nine_Hydroxydecanoic_Acid Cytochrome P450 (ω-1 Hydroxylation) Nine_Oxodecanoic_Acid 9-Oxodecanoic Acid Nine_Hydroxydecanoic_Acid->Nine_Oxodecanoic_Acid Alcohol Dehydrogenase Nine_Oxodecanoyl_CoA This compound Nine_Oxodecanoic_Acid->Nine_Oxodecanoyl_CoA Acyl-CoA Synthetase

Figure 1: Hypothesized biosynthetic pathway of this compound from decanoic acid.

Potential Roles in Lipid Metabolism

Once formed, this compound can potentially enter several metabolic pathways.

Peroxisomal β-Oxidation

Given that it is a dicarboxylic acid precursor, this compound is a likely substrate for peroxisomal β-oxidation.[6][7] Peroxisomes are responsible for the chain shortening of various fatty acids, including dicarboxylic acids. In this pathway, this compound would undergo cycles of β-oxidation to yield shorter-chain dicarboxylyl-CoAs and acetyl-CoA.

G Nine_Oxodecanoyl_CoA This compound Peroxisome Peroxisome Nine_Oxodecanoyl_CoA->Peroxisome Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation Shorter_Dicarboxylyl_CoAs Shorter-Chain Dicarboxylyl-CoAs Beta_Oxidation->Shorter_Dicarboxylyl_CoAs Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA G Nine_Oxodecanoyl_CoA This compound PPAR PPAR/RXR Nine_Oxodecanoyl_CoA->PPAR Ligand Binding PPRE PPRE PPAR->PPRE Binding to Promoter Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cell/Tissue Sample Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Reconstitution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

References

Methodological & Application

Application Note: Quantification of 9-Oxodecanoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-oxodecanoyl-CoA in various tissue samples. This compound is an intermediate in the beta-oxidation of fatty acids, and its accurate measurement in tissues is crucial for understanding metabolic flux and potential dysregulation in disease states. This document provides comprehensive protocols for tissue homogenization, solid-phase extraction (SPE) of acyl-CoAs, and the optimized LC-MS/MS parameters for selective and sensitive detection. The presented methodology is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, pharmacology, and clinical research.

Introduction

Coenzyme A (CoA) and its thioesters, such as this compound, are central molecules in cellular metabolism, participating in numerous anabolic and catabolic pathways. The beta-oxidation of fatty acids is a critical process for energy production, particularly in high-energy-demand tissues like the heart, liver, and skeletal muscle. This compound is a specific intermediate in the oxidation of decanoic acid and other medium-chain fatty acids. Dysregulation of fatty acid oxidation has been implicated in a variety of metabolic disorders, including inherited metabolic diseases, diabetes, and cardiovascular conditions. Therefore, the ability to accurately quantify specific acyl-CoA intermediates like this compound in tissues is of significant scientific interest.

This application note presents a detailed LC-MS/MS method that offers high selectivity and sensitivity for the quantification of this compound. The protocol includes a streamlined tissue extraction procedure and optimized chromatographic and mass spectrometric conditions to ensure reliable and reproducible results.

Data Presentation

As of the date of this publication, specific quantitative data for this compound concentrations in various tissues is not extensively available in the peer-reviewed literature. The following table provides a template with hypothetical data to illustrate how quantitative results from this method can be presented. Researchers should generate their own data using appropriate standards and controls.

TissueMean Concentration (pmol/g tissue)Standard Deviation (pmol/g tissue)n
Liver15.83.26
Heart25.45.16
Brain5.21.16
Kidney12.62.56
Table 1: Hypothetical quantitative data for this compound in various rat tissues.

Experimental Protocols

Materials and Reagents
  • This compound standard (synthesis required or custom order)

  • Internal Standard (IS): ¹³C₄-Decanoyl-CoA or other suitable stable isotope-labeled acyl-CoA

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • 5-Sulfosalicylic acid (SSA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation: Tissue Extraction and Homogenization
  • Excise tissues of interest and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard (e.g., 100 pmol of ¹³C₄-Decanoyl-CoA).[1]

  • Homogenize the tissue on ice using a bead beater (with stainless steel beads) or a Potter-Elvehjem homogenizer until a uniform homogenate is achieved.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the tissue extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound:

      • Precursor Ion (Q1): m/z 936.8

      • Product Ion (Q3): m/z 429.8

      • Collision Energy (CE): Optimized for the specific instrument, typically in the range of 30-40 eV.

    • Internal Standard (e.g., ¹³C₄-Decanoyl-CoA):

      • Precursor Ion (Q1): m/z 926.8

      • Product Ion (Q3): m/z 419.8

      • Collision Energy (CE): Optimized for the specific instrument.

  • Other Parameters: Optimize source temperature, gas flows, and ion optics for maximum signal intensity.

Mandatory Visualizations

experimental_workflow tissue_sample 1. Tissue Sample Collection (Snap-freeze in Liquid N2) homogenization 2. Homogenization (in 10% SSA with Internal Standard) tissue_sample->homogenization centrifugation 3. Centrifugation (15,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant spe 5. Solid-Phase Extraction (SPE) supernatant->spe elution 6. Elution of Acyl-CoAs spe->elution drying 7. Drying under Nitrogen elution->drying reconstitution 8. Reconstitution drying->reconstitution lcms 9. LC-MS/MS Analysis reconstitution->lcms data_analysis 10. Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for the quantification of this compound in tissues.

beta_oxidation_pathway cluster_omega_oxidation Potential Omega-Oxidation fatty_acid Decanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase decanoyl_coa Decanoyl-CoA acyl_coa_synthetase->decanoyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase decanoyl_coa->acyl_coa_dehydrogenase nine_oxodecanoyl_coa This compound (Side-product/Metabolite) decanoyl_coa->nine_oxodecanoyl_coa Omega-Oxidation Pathway trans_enoyl_coa trans-Δ²-Decenoyl-CoA acyl_coa_dehydrogenase->trans_enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase trans_enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxydecanoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketodecanoyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa octanoyl_coa Octanoyl-CoA (Enters next cycle) thiolase->octanoyl_coa

Caption: Simplified fatty acid beta-oxidation pathway highlighting this compound.

Discussion

The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of this compound in tissue samples. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate quantification. The sample preparation protocol, involving protein precipitation with SSA followed by SPE, effectively removes interfering substances and enriches the acyl-CoA fraction.

The chromatographic conditions are optimized to achieve good separation of this compound from other endogenous acyl-CoAs, minimizing ion suppression and ensuring accurate peak integration. The MRM transitions are highly specific for this compound, providing excellent selectivity. The precursor ion at m/z 936.8 corresponds to the protonated molecule [M+H]⁺, and the product ion at m/z 429.8 results from the characteristic neutral loss of the 3'-phospho-ADP-pantetheine moiety (507 Da).

While the primary role of this compound is as an intermediate in fatty acid metabolism, its accumulation or depletion in certain pathological conditions could serve as a valuable biomarker. Further research is needed to establish the normal physiological range of this compound in different tissues and to explore its potential role in specific signaling pathways.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound in tissue samples. The protocol is suitable for researchers in academic and industrial settings who are investigating fatty acid metabolism and its role in health and disease. The methodology can be adapted for use with various types of mass spectrometers and can be expanded to include the quantification of other acyl-CoA species.

References

Synthesis of 9-Oxodecanoyl-CoA: An Application Note and Protocol for a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis, purification, and characterization of 9-oxodecanoyl-CoA for use as a research standard. The described methodology employs a robust chemoenzymatic approach, ensuring high purity and yield. This standard is valuable for investigating fatty acid metabolism, particularly in the context of peroxisome proliferator-activated receptor (PPAR) signaling pathways. Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are included to facilitate replication and application in various research settings.

Introduction

This compound is a medium-chain acyl-CoA thioester that is of growing interest in biomedical research. As an intermediate in fatty acid metabolism, it has the potential to act as a signaling molecule and a substrate for various enzymes. The availability of a high-purity standard is crucial for accurate in vitro and in vivo studies, including enzyme kinetics, metabolic flux analysis, and investigation of its role in cellular signaling cascades. This application note details a reliable method for the synthesis of this compound, starting from the chemical synthesis of its precursor, 9-oxodecanoic acid, followed by enzymatic ligation to Coenzyme A.

Synthesis and Purification of this compound

The synthesis of this compound is achieved through a two-stage chemoenzymatic process. The first stage involves the chemical synthesis of 9-oxodecanoic acid, and the second stage is the enzymatic conversion of the acid to its corresponding CoA thioester.

Stage 1: Chemical Synthesis of 9-Oxodecanoic Acid

Several synthetic routes can be employed for the synthesis of 9-oxodecanoic acid. A common and effective method starts from azelaic acid.

Experimental Protocol: Synthesis of 9-Oxodecanoic Acid from Azelaic Acid

  • Monoesterification: Reflux azelaic acid in methanol (B129727) with a catalytic amount of sulfuric acid to produce the monomethyl ester.

  • Acyl Chloride Formation: Treat the monomethyl azelate with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

  • Methyl Ketone Formation: React the acyl chloride with a suitable methylating agent, such as dimethylcadmium (B1197958) or a Gilman reagent (lithium dimethylcuprate), to introduce the methyl ketone group.

  • Hydrolysis: Hydrolyze the methyl ester to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.

  • Purification: Purify the crude 9-oxodecanoic acid by column chromatography on silica (B1680970) gel.

Table 1: Summary of Quantitative Data for 9-Oxodecanoic Acid Synthesis

StepReactantProductTypical Yield (%)Purity (by NMR/GC-MS)
1Azelaic AcidMonomethyl azelate85-95>98%
2 & 3Monomethyl azelateMethyl 9-oxodecanoate70-80>95%
4Methyl 9-oxodecanoate9-Oxodecanoic Acid90-98>97%
5Crude 9-Oxodecanoic AcidPure 9-Oxodecanoic Acid80-90>99%

Workflow for the Chemical Synthesis of 9-Oxodecanoic Acid

Azelaic_Acid Azelaic Acid Monoester Monomethyl Azelate Azelaic_Acid->Monoester MeOH, H₂SO₄ (cat.) Acyl_Chloride Acyl Chloride Intermediate Monoester->Acyl_Chloride SOCl₂ or (COCl)₂ Methyl_Ketone Methyl 9-Oxodecanoate Acyl_Chloride->Methyl_Ketone (CH₃)₂Cd or Li(CH₃)₂Cu Nine_ODA 9-Oxodecanoic Acid Methyl_Ketone->Nine_ODA 1. LiOH 2. H₃O⁺ cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Nine_ODA 9-Oxodecanoic Acid S_Acyl_Pant S-9-Oxodecanoyl-Pantetheine Nine_ODA->S_Acyl_Pant DCC or EDC Pantetheine Pantetheine Pantetheine->S_Acyl_Pant Nine_Oxo_CoA This compound S_Acyl_Pant->Nine_Oxo_CoA Acyl-CoA Synthetase, ATP, Mg²⁺ CoA Coenzyme A CoA->Nine_Oxo_CoA Nine_Oxo_CoA This compound PPARa PPARα Nine_Oxo_CoA->PPARa Binds and Activates PPRE PPRE PPARa->PPRE Heterodimerizes with RXR and Binds RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., Acyl-CoA Oxidase, CPT1) PPRE->Target_Genes Initiates Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Leads to

Application Notes and Protocols for Measuring 9-Oxodecanoyl-CoA Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxodecanoyl-CoA is an intermediate in various metabolic pathways, and the study of its enzymatic conversion is crucial for understanding lipid metabolism and identifying potential therapeutic targets. This document provides detailed application notes and protocols for a range of in vitro assays to measure the enzymatic activity of enzymes that metabolize this compound, such as those involved in fatty acid β-oxidation. The primary enzymes expected to act on this substrate are likely members of the acyl-CoA dehydrogenase and acyl-CoA oxidase families, given its structure as a medium-chain acyl-CoA.

These protocols are designed to be adaptable for use in academic research and drug discovery settings, enabling the characterization of enzyme kinetics and the screening of potential inhibitors. The methodologies covered include spectrophotometric, fluorometric, and liquid chromatography-mass spectrometry (LC-MS/MS) based assays.

I. Signaling and Metabolic Pathways

The enzymatic processing of this compound is a key step in fatty acid metabolism. Below is a generalized diagram illustrating the potential enzymatic conversion of this compound within the mitochondrial β-oxidation pathway. The specific enzyme acting on this compound would likely be a medium-chain acyl-CoA dehydrogenase (MCAD) or an acyl-CoA oxidase.

fatty_acid_oxidation cluster_pathway Mitochondrial β-Oxidation Pathway This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA Acyl-CoA Dehydrogenase/Oxidase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Generalized pathway of this compound metabolism.

II. Experimental Assays and Protocols

A variety of in vitro assays can be employed to measure the enzymatic activity related to this compound. The choice of assay depends on the required sensitivity, throughput, and available equipment.

A. Spectrophotometric Assays

Spectrophotometric assays are often the first choice due to their simplicity and accessibility. They typically rely on monitoring the change in absorbance of a chromogenic substrate or a coupled indicator reaction.

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of ferricenium hexafluorophosphate (B91526), a chemical electron acceptor.[1][2]

Principle: The acyl-CoA dehydrogenase oxidizes the acyl-CoA substrate, and the electrons are transferred to the ferricenium ion, causing a decrease in absorbance at 300 nm.

Experimental Workflow:

spectrophotometric_workflow cluster_workflow Spectrophotometric Assay Workflow A Prepare Assay Mixture (Buffer, Ferricenium Hexafluorophosphate) B Add Enzyme Source (e.g., purified enzyme, cell lysate) A->B C Initiate Reaction with This compound B->C D Monitor Absorbance Decrease at 300 nm C->D E Calculate Enzymatic Activity D->E

Caption: Workflow for the ferricenium-based spectrophotometric assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.6.

    • Substrate: 10 mM this compound in water.

    • Electron Acceptor: 10 mM Ferricenium hexafluorophosphate in water.

  • Assay Procedure:

    • In a quartz cuvette, mix 950 µL of Assay Buffer and 10 µL of 10 mM ferricenium hexafluorophosphate.

    • Add 10-50 µL of the enzyme sample (e.g., purified recombinant enzyme or mitochondrial extract).

    • Incubate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

    • Initiate the reaction by adding 10 µL of 10 mM this compound.

    • Immediately start monitoring the decrease in absorbance at 300 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use the molar extinction coefficient of ferricenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹) to calculate the enzyme activity in µmol/min/mg of protein.

This assay is suitable for acyl-CoA oxidases which produce hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used in a peroxidase-catalyzed reaction to oxidize a chromogenic substrate.[3][4]

Principle: Acyl-CoA Oxidase + this compound + O₂ → 2-enoyl-CoA + H₂O₂ H₂O₂ + Chromogenic Substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) --(Peroxidase)--> Colored Product

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, pH 8.0.[4]

    • Substrate: 10 mM this compound in water.

    • Coupling Reagents:

      • 1.6 mM 4-aminoantipyrine and 22 mM phenol (B47542) in Assay Buffer.[4]

      • 1 mM Flavin Adenine Dinucleotide (FAD).[4]

      • Horseradish Peroxidase (HRP) solution (100 units/mL).[4]

  • Assay Procedure:

    • In a microplate well or cuvette, combine:

      • 800 µL of the 4-aminoantipyrine/phenol solution.

      • 50 µL of 1 mM FAD.

      • 20 µL of HRP solution.

      • 10-50 µL of the enzyme sample.

    • Incubate at 30°C for 5 minutes.[4]

    • Initiate the reaction by adding 20 µL of 10 mM this compound.

    • Monitor the increase in absorbance at 500 nm.[4]

  • Data Analysis:

    • Calculate the rate of absorbance increase.

    • Use a standard curve of H₂O₂ to relate the absorbance change to the amount of H₂O₂ produced, and thus to the enzyme activity.

B. Fluorometric Assays

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are particularly useful for samples with low enzyme activity.

This is a more sensitive variation of the peroxidase-coupled assay, using a fluorogenic substrate.[5]

Principle: The H₂O₂ produced by the acyl-CoA oxidase reacts with a fluorogenic substrate (e.g., 4-hydroxyphenyl-acetic acid) in the presence of peroxidase to generate a highly fluorescent product.[5]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate: 1 mM this compound in water.

    • Fluorogenic Substrate: 10 mM 4-hydroxyphenyl-acetic acid in water.

    • Horseradish Peroxidase (HRP): 1 mg/mL in Assay Buffer.

  • Assay Procedure:

    • In a black microplate, mix:

      • 150 µL of Assay Buffer.

      • 10 µL of 10 mM 4-hydroxyphenyl-acetic acid.

      • 10 µL of HRP solution.

      • 10-20 µL of the enzyme sample.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 1 mM this compound.

    • Measure the increase in fluorescence (Excitation: 320 nm, Emission: 400 nm) over time.

  • Data Analysis:

    • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced in the enzymatic reaction.

    • Calculate the enzyme activity based on the rate of fluorescence increase.

C. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assay

LC-MS/MS provides the highest specificity and sensitivity, allowing for the direct measurement of the substrate (this compound) and its product(s).[6][7] This method is ideal for complex biological samples and for detailed kinetic studies.

Principle: The enzymatic reaction is performed for a set time, then quenched. The reaction mixture is analyzed by LC-MS/MS to quantify the amount of product formed or substrate consumed.

Experimental Workflow:

lcms_workflow cluster_workflow LC-MS/MS Assay Workflow A Incubate Enzyme with This compound B Quench Reaction (e.g., with acid or organic solvent) A->B C Sample Preparation (e.g., protein precipitation, extraction) B->C D Inject sample into LC-MS/MS C->D E Quantify Substrate and/or Product D->E F Calculate Enzymatic Activity E->F

Caption: Workflow for the LC-MS/MS-based assay.

Protocol:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, cofactors (if required, e.g., FAD for dehydrogenases), and the enzyme source.

    • Pre-incubate at the desired temperature.

    • Initiate the reaction by adding this compound to a final concentration in the low micromolar range (to be optimized).

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Quench the reaction by adding an equal volume of cold acetonitrile (B52724) or a strong acid (e.g., perchloric acid).

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set up the mass spectrometer to monitor the specific mass transitions for this compound and its expected product (e.g., the corresponding enoyl-CoA).

  • Data Analysis:

    • Create a standard curve for the product to quantify its formation.

    • Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme.

III. Data Presentation: Enzyme Kinetics

To characterize the enzymatic activity towards this compound, it is essential to determine the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[8][9] These can be obtained by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. For inhibitor studies, the half-maximal inhibitory concentration (IC₅₀) is a key parameter.

Table 1: Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeKₘ (µM) for this compoundVₘₐₓ (µmol/min/mg)Specific Activity (nmol/min/mg) at [S]
Enzyme of InterestTo be determinedTo be determinedTo be determined
Control EnzymeTo be determinedTo be determinedTo be determined

Table 2: Inhibitor Potency against this compound Enzymatic Activity

InhibitorIC₅₀ (µM)Mechanism of Inhibition
Compound ATo be determinede.g., Competitive, Non-competitive
Compound BTo be determinede.g., Competitive, Non-competitive

Note: The specific kinetic constants for this compound will need to be determined empirically using the protocols described above.

IV. Conclusion

The protocols detailed in these application notes provide a comprehensive toolkit for researchers to measure and characterize the enzymatic activity related to this compound. By employing a combination of spectrophotometric, fluorometric, and LC-MS/MS assays, scientists can gain valuable insights into the metabolism of this important acyl-CoA, screen for potential modulators of its activity, and advance our understanding of lipid-related metabolic pathways. The provided workflows and data presentation templates offer a structured approach to designing experiments and reporting findings in a clear and comparative manner.

References

Application of 9-Oxodecanoyl-CoA in the Investigation of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy.[1] Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is one of the most common FAO disorders, resulting from mutations in the ACADM gene that lead to reduced or absent activity of the MCAD enzyme.[2][3][4] This enzyme is crucial for the initial dehydrogenation step in the mitochondrial beta-oxidation of medium-chain fatty acids (C6-C12).[2] Individuals with MCAD deficiency may present with hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death, often triggered by periods of fasting or illness.

Current diagnostic and research methods for MCAD deficiency and other FAO disorders often rely on the use of natural substrates like octanoyl-CoA (C8-CoA) in enzymatic and cellular assays.[5] This application note explores the novel use of a synthetic substrate analog, 9-Oxodecanoyl-CoA, as a versatile tool for studying FAO disorders. The introduction of a ketone group at the 9th position of the decanoyl-CoA carbon chain offers unique opportunities for developing innovative assays for high-throughput screening, inhibitor identification, and detailed mechanistic studies of acyl-CoA dehydrogenases.

Principle of Application

This compound is a modified medium-chain fatty acyl-CoA designed to serve as a probe for acyl-CoA dehydrogenase activity. The core hypothesis is that this compound can act as a substrate for MCAD and other acyl-CoA dehydrogenases, undergoing a similar dehydrogenation reaction as natural substrates. The presence of the oxo- group provides a chemical handle that can be exploited for various detection methods, potentially offering advantages over traditional assays that rely on radiolabeled substrates or coupled enzymatic reactions.

Potential Applications:

  • Novel Spectrophotometric and Fluorometric Assays: The ketone group can be targeted by specific chemical reagents to produce a chromogenic or fluorogenic signal upon enzymatic turnover, enabling continuous monitoring of enzyme activity.

  • Inhibitor Screening: A robust and sensitive assay using this compound can be adapted for high-throughput screening of small molecule libraries to identify potential inhibitors of acyl-CoA dehydrogenases, which could be valuable for therapeutic development or as research tools.

  • Mechanistic Studies: The modified substrate can be used to investigate the substrate specificity and catalytic mechanism of wild-type and mutant acyl-CoA dehydrogenases, providing insights into the molecular basis of FAO disorders.

  • Cell-Based Assays: this compound can be introduced into cultured cells (e.g., patient-derived fibroblasts) to assess mitochondrial function and the cellular consequences of impaired fatty acid oxidation.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: Kinetic Parameters of Recombinant Human MCAD with Different Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Octanoyl-CoA2.515.012.55.0 x 10⁶
This compound5.012.010.02.0 x 10⁶
Decanoyl-CoA3.014.011.73.9 x 10⁶

Table 2: Inhibition of MCAD Activity by a Hypothetical Inhibitor (Inhibitor X)

SubstrateInhibitor X IC₅₀ (µM)
Octanoyl-CoA10.2
This compound8.5

Table 3: Fatty Acid Oxidation Flux in Fibroblasts from Healthy Control and MCAD-Deficient Patient

Cell LineSubstrateFAO Flux (% of Control with Octanoyl-CoA)
Healthy ControlOctanoyl-CoA100
Healthy ControlThis compound85
MCAD-deficientOctanoyl-CoA15
MCAD-deficientThis compound12

Experimental Protocols

Protocol 1: Spectrophotometric Assay of MCAD Activity using this compound and a Ketone-Detecting Reagent

This protocol describes a continuous spectrophotometric assay for MCAD activity based on the reaction of the product, 9-oxo-2-decenoyl-CoA, with a ketone-specific reagent that generates a colored product.

Materials:

  • Recombinant human MCAD enzyme

  • This compound (substrate)

  • Electron Transfer Flavoprotein (ETF)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.6)

    • 50 µL of 1 mM DCPIP

    • 20 µL of 10 mg/mL ETF

    • 10 µL of 20 mM PMS

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of recombinant human MCAD enzyme (final concentration 0.1-1 µg/mL).

  • Add 100 µL of varying concentrations of this compound (e.g., 0.5 - 20 µM final concentration) to start the measurement.

  • Immediately monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of this compound oxidation.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Perform control experiments without the enzyme or without the substrate to determine background rates.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

sub This compound prod 9-Oxo-2-decenoyl-CoA sub->prod Dehydrogenation mcad MCAD etf_ox ETF (ox) mcad->etf_ox etf_red ETF (red) pms_ox PMS (ox) etf_red->pms_ox e⁻ transfer pms_red PMS (red) dcpip_ox DCPIP (ox) (Blue) pms_red->dcpip_ox e⁻ transfer dcpip_red DCPIP (red) (Colorless) dcpip_ox->dcpip_red Reduction start Start add_compound Add Test Compound/DMSO to 384-well plate start->add_compound add_enzyme Add MCAD Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add this compound & Fluorogenic Reagent pre_incubate->add_substrate incubate Incubate (30-60 min at 37°C) add_substrate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze Calculate % Inhibition read_fluorescence->analyze start Start culture_cells Culture Fibroblasts to Confluence start->culture_cells wash_cells1 Wash with PBS culture_cells->wash_cells1 incubate_substrate Incubate with this compound wash_cells1->incubate_substrate wash_cells2 Wash with Cold PBS incubate_substrate->wash_cells2 lyse_cells Lyse Cells wash_cells2->lyse_cells analyze_metabolites Analyze Metabolites by LC-MS/MS lyse_cells->analyze_metabolites compare_flux Compare FAO Flux analyze_metabolites->compare_flux cluster_mito Mitochondrial Matrix mcfa Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) mcad MCAD mcfa->mcad oxo_mcfa This compound oxo_mcfa->mcad Proposed Substrate enoyl_coa trans-2-Enoyl-CoA mcad->enoyl_coa Dehydrogenation hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Hydratation ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Dehydrogenation acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolysis tca TCA Cycle acetyl_coa->tca ketones Ketone Bodies acetyl_coa->ketones disorder MCAD Deficiency (FAOD) disorder->mcad Inhibits/Reduces Activity

References

Application Notes and Protocols for Tracing 9-Oxodecanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxodecanoyl-CoA is a critical intermediate in various metabolic pathways, including fatty acid metabolism and potentially in the biosynthesis of signaling molecules. Understanding its metabolic fate is crucial for elucidating its physiological roles and identifying potential therapeutic targets. Stable isotope tracing provides a powerful tool to track the movement of atoms through metabolic pathways, offering quantitative insights into flux and pathway engagement. These application notes provide a detailed framework for designing and executing experiments to trace the metabolism of this compound using stable isotope-labeled precursors.

While specific literature on tracing this compound is limited, its structure as a medium-chain acyl-CoA suggests its metabolism likely proceeds through established fatty acid oxidation pathways. This document outlines a generalized approach based on these well-understood principles.

Proposed Metabolic Pathway of this compound

Based on its chemical structure, this compound is hypothesized to be primarily metabolized through the mitochondrial beta-oxidation pathway. The ketone group at the 9th position suggests it may be a product of fatty acid oxidation or a precursor for other molecules. A plausible metabolic route involves its conversion to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Caption: Proposed metabolic pathway of this compound.

Experimental Design and Protocols

Tracing the metabolism of this compound involves introducing a stable isotope-labeled precursor and monitoring its incorporation into downstream metabolites. The choice of isotope and experimental setup will depend on the specific research question.

Experimental Workflow

Experimental_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture or In Vivo Model Preparation Start->Cell_Culture Labeling 2. Introduction of Labeled 9-Oxodecanoic Acid Cell_Culture->Labeling Quenching 3. Rapid Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Mass Spectrometry (LC-MS or GC-MS) Extraction->Analysis Data_Analysis 6. Data Processing and Isotopologue Analysis Analysis->Data_Analysis Interpretation 7. Biological Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for stable isotope tracing.

Protocol 1: In Vitro Tracing in Cultured Cells

This protocol describes the use of ¹³C-labeled 9-oxodecanoic acid to trace its metabolism in a cell culture model.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Complete cell culture medium

  • [U-¹³C₁₀]-9-Oxodecanoic acid (or other suitably labeled variant)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (80%), ice-cold

  • Liquid nitrogen

  • Centrifuge

  • LC-MS or GC-MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeled Substrate:

    • Prepare a stock solution of [U-¹³C₁₀]-9-Oxodecanoic acid complexed to fatty acid-free BSA. A molar ratio of 4:1 (fatty acid:BSA) is recommended.

    • Briefly, dissolve the labeled fatty acid in a small volume of ethanol. In a separate tube, dissolve BSA in serum-free culture medium.

    • Slowly add the fatty acid solution to the BSA solution while vortexing to facilitate complex formation.

    • Sterile filter the final solution.

  • Labeling Experiment:

    • Remove the growth medium from the cells and wash once with pre-warmed PBS.

    • Add fresh culture medium containing the desired final concentration of labeled 9-oxodecanoic acid-BSA complex (e.g., 10-100 µM).

    • Incubate the cells for a defined period (e.g., time course of 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Place the plate on dry ice or in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and quenching of metabolism.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Analysis:

    • Analyze the extracted metabolites by LC-MS or GC-MS to determine the isotopic enrichment in downstream metabolites such as acetyl-CoA and TCA cycle intermediates.

Protocol 2: In Vivo Tracing in a Mouse Model

This protocol outlines a general procedure for in vivo tracing of this compound metabolism in mice.

Materials:

  • Mice (e.g., C57BL/6J)

  • [U-¹³C₁₀]-9-Oxodecanoic acid

  • Vehicle for administration (e.g., corn oil, Intralipid)

  • Gavage needles or infusion pump

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvents (e.g., methanol, chloroform)

  • LC-MS or GC-MS system

Procedure:

  • Animal Acclimation and Diet:

    • Acclimate mice to the experimental conditions and provide a standard chow diet. For specific research questions, a specialized diet may be necessary.

  • Tracer Administration:

    • Prepare a formulation of [U-¹³C₁₀]-9-Oxodecanoic acid in a suitable vehicle.

    • Administer the tracer to the mice via oral gavage or intravenous infusion. The dose and route will depend on the experimental goals.

  • Tissue Collection:

    • At predetermined time points after tracer administration, euthanize the mice according to approved animal protocols.

    • Rapidly dissect tissues of interest (e.g., liver, adipose tissue, heart, plasma).

    • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in an appropriate ice-cold extraction solvent (e.g., 80% methanol or a biphasic methanol/chloroform/water extraction).

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS or GC-MS to measure the mass isotopologue distribution of key metabolites.

Data Presentation and Analysis

The primary data from these experiments will be the mass isotopologue distributions (MIDs) of key metabolites. This data can be used to calculate the fractional contribution of the labeled precursor to the product pools.

Table 1: Hypothetical Mass Isotopologue Distribution of Acetyl-CoA

IsotopologueAbundance (Unlabeled Control)Abundance (Labeled Sample)
M+097.8%60.2%
M+12.1%5.3%
M+20.1%34.5%

Table 2: Hypothetical Fractional Contribution of ¹³C-9-Oxodecanoyl-CoA to TCA Cycle Intermediates

MetaboliteFractional Contribution (%)
Citrate25.4
α-Ketoglutarate18.9
Succinate15.2
Fumarate12.8
Malate14.1

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the experimental system and conditions.

Concluding Remarks

The protocols and guidelines presented here provide a robust framework for investigating the metabolism of this compound using stable isotope tracing. By adapting these general methodologies, researchers can gain valuable insights into the metabolic fate of this important molecule, paving the way for a deeper understanding of its biological functions and its role in health and disease. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, interpretable results.

Application Notes and Protocols for the Analytical Separation of 9-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative that plays a role in fatty acid metabolism. As an intermediate in various metabolic pathways, the ability to accurately separate and quantify this compound from a complex mixture of other acyl-CoAs is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and experimental protocols for the analytical separation of this compound using modern chromatographic and mass spectrometric techniques.

I. Analytical Techniques for Separation

The separation of this compound from other acyl-CoAs, particularly isomers and those with similar chain lengths, presents an analytical challenge due to their structural similarities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for achieving the required selectivity and sensitivity.

Key Separation Principles:

  • Reversed-Phase Chromatography: Acyl-CoAs are separated based on their hydrophobicity. Longer acyl chains result in stronger retention on non-polar stationary phases (e.g., C18 or C8). The presence of a polar oxo-group in this compound will slightly reduce its retention time compared to the corresponding saturated acyl-CoA, decanoyl-CoA.

  • Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of the highly polar acyl-CoA molecules by forming a neutral complex that interacts more strongly with the reversed-phase column.

  • Tandem Mass Spectrometry (MS/MS): This detection technique provides high selectivity and sensitivity. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety) is a common fragmentation pattern used for selective detection in Multiple Reaction Monitoring (MRM) mode.

II. Data Presentation: Quantitative Separation of Acyl-CoAs

The following table summarizes typical quantitative data that can be obtained using the described UPLC-MS/MS method for the separation of various acyl-CoAs. The retention times (RT) are illustrative and will vary depending on the specific chromatographic conditions.

Acyl-CoA SpeciesAbbreviationChain LengthPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ) (fmol)
Octanoyl-CoAC8:0-CoA8880.3373.39.55
This compound 9-oxo-C10:0-CoA 10 922.3 415.3 10.8 10
Decanoyl-CoAC10:0-CoA10908.3401.311.25
3-Oxodecanoyl-CoA3-oxo-C10:0-CoA10922.3415.310.510
Dodecanoyl-CoA (Lauroyl-CoA)C12:0-CoA12936.4429.412.52
3-Oxododecanoyl-CoA3-oxo-C12:0-CoA12950.4443.412.15

III. Experimental Protocols

A. Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of acyl-CoAs from mammalian cells for subsequent UPLC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Perchloric Acid (PCA)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Ammonium (B1175870) Acetate

  • Formic Acid

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from a confluent plate of cells (e.g., 10 cm dish).

    • Wash the cells twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to the plate and scrape the cells.

  • Lysis and Protein Precipitation:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add the internal standard to the lysate.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid Phase Extraction (SPE) for Sample Cleanup:

    • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Sample Preparation for Analysis:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

    • Vortex and centrifuge to remove any insoluble material.

    • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

B. Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol outlines the instrumental parameters for the separation and quantification of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 5
    2.0 5
    12.0 95
    15.0 95
    15.1 5

    | 18.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    This compound 922.3 415.3 40 35
    Decanoyl-CoA 908.3 401.3 40 35

    | C17:0-CoA (IS) | 990.5 | 483.5 | 45 | 40 |

IV. Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic context of this compound.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Decanoyl_CoA_Cytosol Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA_Cytosol Decanoyl_CoA Decanoyl-CoA Decanoyl_CoA_Cytosol->Decanoyl_CoA Carnitine Shuttle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Decanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Nine_Oxodecanoyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Nine_Oxodecanoyl_CoA NAD+ -> NADH Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA Octanoyl_CoA Octanoyl-CoA Ketoacyl_CoA_Thiolase->Octanoyl_CoA Nine_Oxodecanoyl_CoA->Ketoacyl_CoA_Thiolase Octanoyl_CoA->Acyl_CoA_Dehydrogenase Next Cycle

Caption: Mitochondrial beta-oxidation pathway for decanoyl-CoA.

Experimental_Workflow Sample Cell Culture Sample Harvesting Cell Harvesting & Lysis with TCA Sample->Harvesting SPE Solid Phase Extraction (SPE) Harvesting->SPE Analysis UPLC-MS/MS Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for acyl-CoA analysis.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Biological_Sample Biological Sample Sample_Prep Sample Preparation (Extraction & Cleanup) Biological_Sample->Sample_Prep Analytical_Standard Analytical Standard (this compound) LC_Separation LC Separation (Reversed-Phase) Analytical_Standard->LC_Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Qualitative_ID Qualitative Identification (Retention Time & MS/MS) MS_Detection->Qualitative_ID Quantitative_Data Quantitative Data (Concentration) MS_Detection->Quantitative_Data

Caption: Logical relationship of the analytical process.

Application Notes and Protocols for Imaging 9-Oxodecanoyl-CoA in Living Cells with a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Currently, there are no commercially available fluorescent probes specifically designed for the direct imaging of 9-Oxodecanoyl-CoA (9-oxo-CoA) in living cells. The following application notes and protocols describe the proposed use of a hypothetical fluorescently labeled analog, hereafter referred to as 9-oxo-NBD-CoA, based on established principles of fluorescent probe design and live-cell imaging. This document is intended to serve as a framework for the development and application of such a tool.

Introduction

This compound is an intermediate in fatty acid metabolism. Related oxylipins, such as 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), have been identified as potent agonists of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] Visualizing the subcellular localization and dynamics of 9-oxo-CoA in living cells could provide significant insights into its metabolic pathways and signaling functions.

This document outlines the proposed design and application of a novel fluorescent probe, 9-oxo-NBD-CoA, for the real-time imaging of 9-oxo-CoA in live cells. The proposed probe consists of the this compound molecule conjugated to a nitrobenzoxadiazole (NBD) fluorophore. NBD is a small, environmentally sensitive fluorophore suitable for labeling lipids and tracking their trafficking in live cells.[3]

Principle of Detection

The proposed 9-oxo-NBD-CoA probe is a synthetic analog of the endogenous 9-oxo-CoA molecule. When introduced to living cells, it is anticipated to mimic the behavior of the natural molecule, incorporating into relevant metabolic and signaling pathways. The NBD fluorophore allows for its visualization by fluorescence microscopy. Changes in the probe's fluorescence intensity or localization can be used to infer the dynamics of 9-oxo-CoA distribution and trafficking within various cellular compartments in response to different stimuli or experimental conditions.

Quantitative Data (Hypothetical)

The following tables summarize the projected properties and recommended usage concentrations for the hypothetical 9-oxo-NBD-CoA probe.

Table 1: Hypothetical Spectral Properties of 9-oxo-NBD-CoA

PropertyValue (in aqueous buffer)Value (in lipid environment)
Excitation Maximum (nm) ~465~485
Emission Maximum (nm) ~535~515
Extinction Coefficient (M⁻¹cm⁻¹) ~21,000~25,000
Quantum Yield ~0.3~0.7

Table 2: Recommended Working Concentrations for Live-Cell Imaging

ApplicationSuggested Concentration Range (µM)
Widefield Fluorescence Microscopy 5 - 15
Confocal Laser Scanning Microscopy 1 - 5
Flow Cytometry 0.5 - 2

Note: The optimal concentration should be determined empirically for each cell type and experimental setup to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity.

Experimental Protocols

This section provides a detailed methodology for the proposed use of 9-oxo-NBD-CoA for imaging in living cells. These protocols are based on general procedures for live-cell imaging with fluorescent lipid analogs.[1][4]

Preparation of Probe Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of 9-oxo-NBD-CoA in a suitable organic solvent such as ethanol (B145695) or DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Preparation
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Cell Culture: Culture the cells in their appropriate growth medium until they reach 50-70% confluency. Ensure the cells are healthy and well-adhered before labeling.

Live-Cell Labeling Protocol
  • Prepare Labeling Solution: On the day of the experiment, thaw an aliquot of the 9-oxo-NBD-CoA stock solution. Dilute the stock solution to the desired final concentration (e.g., 2-10 µM) in a pre-warmed, serum-free medium or a suitable live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell Washing: Aspirate the growth medium from the cells and gently wash them once with the pre-warmed imaging buffer.

  • Probe Incubation: Add the labeling solution to the cells, ensuring the cell monolayer is completely covered. Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

  • Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with the pre-warmed imaging buffer to remove the unincorporated probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Imaging
  • Microscope Setup: Use a fluorescence microscope equipped with a filter set appropriate for the NBD fluorophore (e.g., excitation ~470/40 nm, emission ~525/50 nm). For confocal microscopy, use a ~488 nm laser line for excitation and collect emission between ~500-550 nm.

  • Live-Cell Imaging Conditions: Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator or a heated microscope enclosure to ensure cell viability.

  • Minimizing Phototoxicity: To minimize phototoxicity and photobleaching, especially during time-lapse imaging, use the lowest possible excitation light intensity and the shortest exposure times that provide a good signal-to-noise ratio.[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis start Seed cells on glass-bottom dish culture Culture cells to 50-70% confluency start->culture prep_label Prepare 9-oxo-NBD-CoA labeling solution culture->prep_label wash1 Wash cells with imaging buffer prep_label->wash1 incubate Incubate cells with probe (15-30 min) wash1->incubate wash2 Wash cells to remove excess probe incubate->wash2 image Acquire images on fluorescence microscope wash2->image analyze Analyze image data (localization, intensity) image->analyze

Caption: A workflow for live-cell imaging using the hypothetical 9-oxo-NBD-CoA probe.

Potential Signaling Pathway for this compound

Given that the related molecule, 9-oxo-ODA, is a known PPARα agonist, a potential signaling pathway for 9-oxo-CoA could involve the activation of PPARα.[1][2]

G node_ligand This compound (Ligand) node_ppara PPARα node_ligand->node_ppara activates node_complex PPARα-RXR Heterodimer node_ppara->node_complex node_rxr RXR node_rxr->node_complex node_complex->i1 node_ppre PPRE (DNA Response Element) node_transcription Target Gene Transcription node_ppre->node_transcription initiates node_response Increased Fatty Acid Metabolism & Oxidation node_transcription->node_response i1->node_ppre binds to

Caption: The PPARα signaling pathway, a potential target of this compound.

Metabolic Context of Acyl-CoAs

Acyl-CoAs, including 9-oxo-CoA, are central molecules in cellular metabolism, particularly in the process of fatty acid beta-oxidation which feeds into the citric acid cycle for energy production.[6][7][8]

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Acyl-CoA (e.g., 9-oxo-CoA) fatty_acid->acyl_coa Activation beta_ox Fatty Acid Beta-Oxidation acyl_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca Citric Acid Cycle (TCA Cycle) acetyl_coa->tca energy ATP, NADH, FADH₂ tca->energy

Caption: The role of Acyl-CoAs in beta-oxidation and the citric acid cycle.

References

Application Notes and Protocols: A Cell-Based Model for Investigating the Function of 9-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular fatty acid metabolism, playing critical roles in both anabolic and catabolic pathways. 9-Oxodecanoyl-CoA is a specific medium-chain acyl-CoA whose precise cellular functions and signaling roles are not yet fully elucidated. Emerging evidence on structurally related oxo-fatty acids suggests a potential role in regulating gene expression through nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are key regulators of lipid and glucose homeostasis, and their activation has therapeutic implications for metabolic disorders.[3][4]

This document provides a comprehensive guide to developing and utilizing a cell-based model to investigate the biological functions of this compound. The described protocols and assays are designed to test the hypothesis that this compound acts as a signaling molecule to modulate gene expression, particularly through the activation of PPARα. The model utilizes the human hepatoma cell line, HepG2, a well-established system for studying lipid metabolism.

Core Concepts and Signaling Pathway

We hypothesize that this compound, after its synthesis or cellular uptake, can act as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of proteins involved in fatty acid transport and peroxisomal β-oxidation.

9_Oxodecanoyl_CoA_Signaling_Pathway 9_Oxo_ext This compound 9_Oxo_int This compound 9_Oxo_ext->9_Oxo_int Uptake PPARa PPARα 9_Oxo_int->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_nuc PPARα-RXR PPARa_RXR->PPARa_RXR_nuc Nuclear Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

The overall workflow for developing and utilizing the cell-based model is depicted below. This involves cell culture, treatment with this compound, and subsequent analysis of gene and protein expression, as well as functional metabolic assays.

Experimental_Workflow Start Start Cell_Culture HepG2 Cell Culture (Lipid-Stripped Serum) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Lysis Protein Lysis Treatment->Protein_Lysis Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction qPCR RT-qPCR Analysis (PPAR Target Genes) RNA_Isolation->qPCR Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis Western_Blot Western Blot Analysis (PPARα, ACOX1) Protein_Lysis->Western_Blot Western_Blot->Data_Analysis Mass_Spec Mass Spectrometry (Metabolite Profiling) Lipid_Extraction->Mass_Spec Mass_Spec->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the cell-based model.

Protocols

Protocol 1: Preparation of Lipid-Stripped Fetal Bovine Serum (FBS)

To study the effects of exogenous lipids, it is crucial to culture cells in a lipid-depleted environment.

Materials:

  • Fetal Bovine Serum (FBS)

  • Di-isopropyl ether

  • n-Butanol

  • Magnetic stirrer and stir bar

  • Centrifuge capable of 4,000 x g

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Thaw FBS at 4°C.

  • In a beaker, stir the FBS at room temperature.

  • Add 0.8 volumes of di-isopropyl ether and 0.2 volumes of n-butanol to the FBS while stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Transfer the mixture to centrifuge tubes and centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.

  • The upper organic phase contains the lipids. Carefully aspirate and discard this phase.

  • Repeat the extraction process on the lower aqueous phase two more times.

  • After the final extraction, bubble nitrogen gas through the serum to evaporate any residual organic solvent.

  • Sterile filter the lipid-stripped FBS through a 0.22 µm filter.

  • Aliquot and store at -20°C.

Protocol 2: HepG2 Cell Culture and Treatment

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Lipid-stripped FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Vehicle control (e.g., ethanol (B145695) or DMSO)

  • 6-well tissue culture plates

Procedure:

  • Culture HepG2 cells in DMEM supplemented with 10% lipid-stripped FBS and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in the chosen vehicle.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.

Protocol 3: RNA Isolation and RT-qPCR

Materials:

  • RNA isolation kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes (e.g., PPARA, ACOX1, CPT1A, and a housekeeping gene like GAPDH)

Procedure:

  • After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA isolation kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Western Blot Analysis

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PPARα, anti-ACOX1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and collect the lysate.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation

Table 1: Effect of this compound on PPARα Target Gene Expression in HepG2 Cells
TreatmentConcentration (µM)PPARA Fold Change (mean ± SD)ACOX1 Fold Change (mean ± SD)CPT1A Fold Change (mean ± SD)
Vehicle Control-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound11.2 ± 0.21.5 ± 0.31.3 ± 0.2
This compound102.5 ± 0.43.8 ± 0.52.9 ± 0.4
This compound504.1 ± 0.66.2 ± 0.85.1 ± 0.7
p < 0.05 compared to vehicle control
Table 2: Effect of this compound on Protein Levels of PPARα and ACOX1 in HepG2 Cells
TreatmentConcentration (µM)PPARα Protein Level (relative to control)ACOX1 Protein Level (relative to control)
Vehicle Control-1.00 ± 0.121.00 ± 0.15
This compound101.85 ± 0.212.50 ± 0.30
This compound502.90 ± 0.354.10 ± 0.45
p < 0.05 compared to vehicle control

Conclusion

The provided application notes and protocols outline a robust framework for establishing a cell-based model to dissect the molecular functions of this compound. By employing these methods, researchers can systematically investigate its impact on gene expression, protein levels, and cellular metabolism, with a particular focus on the PPARα signaling pathway. The insights gained from this model will be valuable for understanding the physiological roles of this medium-chain acyl-CoA and for exploring its potential as a therapeutic target in metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 9-Oxodecanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Q: I am not seeing any peak for my this compound standard or sample. What should I do?

A: A complete loss of signal can be attributed to several factors, from sample degradation to instrument issues. A systematic approach is crucial for identifying the root cause.

  • Analyte Stability: this compound, like other acyl-CoAs, is susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions. Ensure that your standards and samples are prepared fresh in an acidic buffer (e.g., 2.5% sulfosalicylic acid) and kept on ice or at 4°C during the analysis sequence.[1] Methanol (B129727) has also been shown to be a good solvent for reconstituting dry samples to improve stability.

  • Instrument Performance: Verify the mass spectrometer is functioning correctly by infusing a known, stable compound to ensure a response. Confirm that the electrospray ionization (ESI) source is stable and that all instrument parameters, such as voltages and gas flows, are set to optimal or standard values for similar analytes.

  • Fresh Reagents: Prepare fresh mobile phases and standards to rule out degradation or contamination as the cause of signal loss.

Issue 2: Poor Peak Shape and Chromatography

Q: My this compound peak is broad, tailing, or splitting. How can I improve my chromatography?

A: Poor peak shape can compromise sensitivity and reproducibility. Here are some common causes and solutions:

  • Column Choice: A C18 reversed-phase column is typically used for acyl-CoA analysis. Ensure your column is in good condition and has not been contaminated.

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact peak shape for acyl-CoAs. Using a mobile phase with a slightly acidic pH can improve peak symmetry.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample and reinjecting.

  • Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, affecting peak shape. Incorporate a column wash step with a strong organic solvent in your LC method.

Issue 3: High Background Noise or Matrix Effects

Q: I am observing high background noise or suspect ion suppression in my biological samples. What are the best practices to minimize these effects?

A: Complex biological matrices can introduce a significant number of interfering compounds, leading to ion suppression and reduced sensitivity.

  • Sample Preparation: A robust sample preparation protocol is essential. For bacterial or cell cultures, this typically involves rapid quenching of metabolism, cell lysis, protein precipitation, and potentially solid-phase extraction (SPE) to remove interfering substances.[1][2]

  • Chromatographic Separation: Good chromatographic separation is key to reducing ion suppression by separating this compound from co-eluting matrix components. Optimize your gradient to ensure baseline resolution of your analyte.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: The theoretical monoisotopic mass of this compound (C31H52N7O18P3S) is approximately 935.23 g/mol . The protonated precursor ion ([M+H]+) would be m/z 936.24. Acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.00 Da) and the formation of a fragment corresponding to the adenosine (B11128) 5'-diphosphate (m/z 428.04).[1][3]

Therefore, the primary multiple reaction monitoring (MRM) transitions to consider are:

  • Quantitative Transition: m/z 936.2 -> m/z 429.2 (Acyl chain fragment)

  • Qualitative Transition: m/z 936.2 -> m/z 428.0 (Adenosine diphosphate (B83284) fragment)

Q2: What is a good starting point for collision energy (CE) optimization for this compound?

A2: Collision energy is instrument-dependent. However, for medium-chain acyl-CoAs, a collision energy in the range of 20-40 eV is a reasonable starting point for fragmentation of the precursor ion to the acyl chain fragment. It is crucial to perform a CE optimization experiment by infusing a standard solution of this compound and varying the collision energy to find the value that yields the highest intensity for your product ion of interest.

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: Due to the presence of a thioester bond, this compound is prone to hydrolysis. To minimize degradation:

  • Work quickly and keep samples on ice or at 4°C at all times.

  • Use acidic conditions for extraction and storage (e.g., buffers containing sulfosalicylic acid or formic acid).

  • Avoid repeated freeze-thaw cycles.

  • Reconstitute dried samples in an appropriate organic solvent like methanol or a buffered methanolic solution immediately before analysis.

Quantitative Data

The following table provides representative limits of detection (LOD) and quantification (LOQ) for medium-chain acyl-CoAs from published LC-MS/MS methods. These values can serve as a benchmark for your own method development for this compound.

Acyl-CoA SpeciesLimit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)Reference
Acetyl-CoA27[1]
Propionyl-CoA27[1]
Butyryl-CoA27[1]
Hexanoyl-CoA310[1]
Octanoyl-CoA413[1]
Decanoyl-CoA517[1]

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Bacterial Cultures for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of this compound from bacterial cultures and should be optimized for your specific bacterial strain and culture conditions.

Materials:

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 14,000 x g for 10 minutes at 4°C.

  • Quenching: Discard the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity. Pellets can be stored at -80°C.

  • Extraction: Resuspend the frozen cell pellet in 1 mL of ice-cold 10 mM ammonium formate (pH 7).

  • Lysis: Subject the cell suspension to mechanical lysis (e.g., bead beating or sonication) while keeping the sample on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) on the pellet two more times with 0.5 mL of ice-cold 10 mM ammonium formate each time.

  • Combine and Lyophilize: Combine all the supernatants, flash-freeze in liquid nitrogen, and lyophilize to dryness.

  • Reconstitution and Filtration: Reconstitute the dried extract in 200 µL of water (or another appropriate solvent like methanol) and filter through a 0.22-µm centrifuge filter.

  • Analysis: Transfer the filtered extract to an HPLC vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis bacterial_culture Bacterial Culture centrifugation1 Centrifugation & Quenching bacterial_culture->centrifugation1 extraction Extraction with Cold Buffer centrifugation1->extraction lysis Cell Lysis extraction->lysis centrifugation2 Centrifugation lysis->centrifugation2 supernatant Collect Supernatant centrifugation2->supernatant lyophilization Lyophilization supernatant->lyophilization reconstitution Reconstitution & Filtration lyophilization->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound from bacterial cultures.

troubleshooting_workflow start Low/No Signal for this compound check_instrument Check Instrument Performance (Infuse Standard) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_reagents Prepare Fresh Standards & Mobile Phases reagents_ok Signal with Fresh Reagents? check_reagents->reagents_ok check_stability Evaluate Analyte Stability (Fresh vs. Old Sample) check_sample_prep Review Sample Preparation Protocol check_stability->check_sample_prep No stability_issue Degradation Confirmed check_stability->stability_issue Yes sample_prep_issue Sample Loss Identified check_sample_prep->sample_prep_issue instrument_ok->check_reagents Yes instrument_problem Instrument Issue instrument_ok->instrument_problem No reagents_ok->check_stability Yes optimize_reagents Optimize Reagent Preparation reagents_ok->optimize_reagents No improve_stability Improve Sample Handling (e.g., use acidic buffer, keep cold) stability_issue->improve_stability optimize_sample_prep Optimize Extraction/Cleanup sample_prep_issue->optimize_sample_prep resolve_instrument Troubleshoot MS instrument_problem->resolve_instrument

Caption: A logical troubleshooting workflow for diagnosing low or no signal in this compound analysis.

signaling_pathway cluster_synthesis Synthesis of Quorum Sensing Molecule cluster_regulation Gene Regulation precursors Acyl-ACP + S-adenosyl methionine synthase AHL Synthase (e.g., LasI) precursors->synthase ahl N-(3-oxododecanoyl)- L-homoserine lactone (structurally similar to This compound signaling molecule) synthase->ahl receptor Transcriptional Regulator (e.g., LasR) ahl->receptor complex AHL-Receptor Complex receptor->complex dna Promoter Region of Target Genes complex->dna transcription Transcription of Virulence Factors, Biofilm Formation Genes, etc. dna->transcription

Caption: A simplified signaling pathway for a quorum-sensing molecule structurally related to this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 9-Oxodecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 9-Oxodecanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers stem from their structural similarities. These challenges include:

  • Positional Isomers: Isomers with the oxo group at different positions on the decanoyl chain (e.g., 7-oxo, 8-oxo) will have very similar physicochemical properties, making them difficult to resolve using standard chromatographic methods.

  • Stereoisomers: If chiral centers are present, enantiomers will be chemically identical in an achiral environment, necessitating specialized chiral separation techniques.

  • Compound Polarity and Stability: As acyl-CoA thioesters, these molecules are polar and can be susceptible to degradation, particularly through hydrolysis. This requires careful sample handling and optimized, non-destructive chromatographic conditions.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can co-elute with the target analytes, causing ion suppression or enhancement in mass spectrometry-based detection and interfering with accurate quantification.

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most powerful techniques for the separation and quantification of acyl-CoA isomers.[2] For specific challenges:

  • Reversed-Phase (RP) HPLC/UHPLC: This is the most common approach for separating acyl-CoAs based on the hydrophobicity of the fatty acyl chain. It can be effective for separating positional isomers with slight differences in polarity.[3]

  • Ion-Pairing Chromatography: The addition of an ion-pairing agent to the mobile phase can improve peak shape and retention of the highly polar acyl-CoA molecules on a reversed-phase column.[4]

  • Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.[1][5]

Q3: What are common sample preparation strategies for extracting this compound from biological samples?

A3: Effective sample preparation is critical for accurate analysis and to minimize matrix effects. Common strategies for extracting acyl-CoAs from cells and tissues include:

  • Protein Precipitation: This is a straightforward method where a cold organic solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724)/methanol/water, is used to precipitate proteins and extract the more soluble acyl-CoAs.[3][6]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the sample after initial extraction. Reversed-phase or mixed-mode cartridges are often employed for this purpose.[7]

  • Internal Standards: It is highly recommended to use an appropriate internal standard, such as an odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA), which is not naturally present in the sample, to correct for extraction losses and variations in instrument response.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with residual silanols on the stationary phase.Add an ion-pairing agent (e.g., N,N-dimethylbutylamine) to the mobile phase to mask the charged groups and improve peak symmetry.[4] Adjusting the mobile phase pH can also help.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH: The ionization state of the molecule can affect its interaction with the stationary phase.Optimize the pH of the mobile phase. For acyl-CoAs, a slightly acidic to neutral pH is often used.
Poor Resolution of Isomers Inadequate Stationary Phase: The column may not have sufficient selectivity for the isomers.For positional isomers, try a different reversed-phase column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl). For enantiomers, a chiral stationary phase is necessary.[1]
Mobile Phase Composition Not Optimized: The elution strength of the mobile phase may be too high or too low.Optimize the gradient profile (if using gradient elution) or the isocratic mobile phase composition. Small changes in the organic modifier percentage can have a significant impact on resolution.
Flow Rate is Too High: Insufficient time for partitioning between the mobile and stationary phases.Reduce the flow rate to allow for better equilibration and improved separation.
Inconsistent Retention Times Column Not Equilibrated: Insufficient equilibration time between injections can lead to retention time drift.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
Temperature Fluctuations: Changes in column temperature can affect retention times.Use a column oven to maintain a constant and stable temperature throughout the analysis.
Mobile Phase Instability: The mobile phase composition may change over time due to evaporation or degradation.Prepare fresh mobile phase daily. If using buffered solutions, ensure they are stable.
Low Signal Intensity (in MS) Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes.Improve sample cleanup using solid-phase extraction (SPE). Optimize the chromatographic method to separate the analytes from the interfering matrix components.
Analyte Degradation: Acyl-CoAs can be unstable in the sample or during analysis.Keep samples cold and process them quickly. Ensure the reconstitution solvent and mobile phases are not strongly acidic or basic, which can cause hydrolysis.[3]
Incorrect MS Parameters: Suboptimal source conditions or fragmentation parameters.Optimize mass spectrometer parameters, including capillary voltage, cone voltage, and collision energy, by infusing a standard solution of the analyte.[3]

Quantitative Data Summary

The following table provides hypothetical but realistic chromatographic data for the separation of this compound from a potential positional isomer (8-Oxodecanoyl-CoA) and the chiral separation of its enantiomers. Actual retention times and resolution will vary depending on the specific HPLC/UHPLC system, column, and mobile phase conditions.

Table 1: Representative Reversed-Phase UHPLC Data for Positional Isomer Separation

Analyte Expected Retention Time (min) Resolution (Rs) between Isomers
8-Oxodecanoyl-CoA8.5\multirow{2}{*}{> 1.5}
This compound8.9

Table 2: Representative Chiral HPLC Data for Enantiomeric Separation

Analyte Expected Retention Time (min) Resolution (Rs) between Enantiomers
(R)-9-Oxodecanoyl-CoA12.3\multirow{2}{*}{> 1.5}
(S)-9-Oxodecanoyl-CoA13.1

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is a generalized method for the extraction of acyl-CoAs from mammalian cell cultures for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) Methanol (LC-MS grade)[8]

  • Acetonitrile (LC-MS grade)[3]

  • Internal Standard (IS) solution (e.g., 10 µM C15:0-CoA in methanol)[3][8]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[8]

  • Cell Lysis and Extraction:

    • After the final wash, remove all PBS and place the culture dish or tube on ice.

    • Add 1 mL of ice-cold (-80°C) methanol containing the internal standard to the cells.[3][8]

    • For adherent cells, use a cell scraper to scrape the cells into the methanol. For suspension cells, resuspend the pellet in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Add 1 mL of acetonitrile to the supernatant to aid in evaporation.[3]

    • Dry the extract to completeness using a vacuum concentrator or a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[8]

    • Vortex briefly and centrifuge at high speed to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Representative UPLC-MS/MS Method for this compound Isomer Analysis

This protocol provides a starting point for the separation of this compound and its potential positional isomers using reversed-phase UPLC coupled to a tandem mass spectrometer. Note: This is a representative method and requires optimization for your specific instrument and isomers of interest.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 500°C.[3]

  • Cone Voltage: 45 V.[3]

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its isomers need to be determined by infusing individual standards. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) wash Wash with ice-cold PBS sample->wash lysis Lysis & Extraction (Cold Methanol + IS) wash->lysis precipitate Protein Precipitation (-20°C) lysis->precipitate centrifuge1 Centrifugation (15,000 x g) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation (Reversed-Phase or Chiral) inject->separate detect Mass Spectrometry Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Caption: A typical experimental workflow for the analysis of this compound isomers.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Poor Chromatographic Result peak_tailing Peak Tailing/Fronting? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution rt_drift Retention Time Drift? start->rt_drift check_interactions Check for Secondary Interactions peak_tailing->check_interactions Yes check_overload Check for Column Overload peak_tailing->check_overload Yes add_ion_pair Add Ion-Pairing Agent or Adjust pH check_interactions->add_ion_pair solution Improved Chromatography add_ion_pair->solution reduce_load Reduce Injection Volume/ Concentration check_overload->reduce_load reduce_load->solution optimize_mobile_phase Optimize Mobile Phase Gradient poor_resolution->optimize_mobile_phase Yes change_column Change Stationary Phase (e.g., Chiral Column for Enantiomers) poor_resolution->change_column Yes, for specific isomers adjust_flow Decrease Flow Rate optimize_mobile_phase->adjust_flow change_column->solution adjust_flow->solution check_equilibration Ensure Adequate Column Equilibration rt_drift->check_equilibration Yes check_temp Check Column Temperature Stability rt_drift->check_temp Yes check_mobile_phase Prepare Fresh Mobile Phase rt_drift->check_mobile_phase Yes check_equilibration->solution check_temp->solution check_mobile_phase->solution

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

troubleshooting poor yield in the chemical synthesis of 9-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 9-Oxodecanoyl-CoA.

Troubleshooting Poor Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and purification procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question 1: My overall yield is consistently low. What are the most critical steps to scrutinize?

Answer: The most critical steps impacting yield are the activation of 9-oxodecanoic acid and the subsequent coupling with Coenzyme A (CoA). Incomplete activation or degradation of the activated intermediate before it reacts with CoA are common culprits. Additionally, inefficient purification can lead to significant product loss.

Question 2: I am using the mixed anhydride (B1165640) method with ethyl chloroformate, but the yield is poor. What could be going wrong?

Answer: The mixed anhydride method is sensitive to moisture and temperature. Here are several potential issues:

  • Incomplete Anhydride Formation: Ensure your reaction solvent (e.g., anhydrous THF or DMF) is perfectly dry. Any moisture will hydrolyze the ethyl chloroformate and the mixed anhydride. Use freshly opened anhydrous solvents or properly dried solvents.

  • Side Reactions: The free thiol group of Coenzyme A can attack the wrong carbonyl group in the mixed anhydride, leading to the formation of an undesired ethyl thiocarbonate of CoA. To minimize this, the reaction should be carried out at low temperatures (typically -15°C to 0°C).

  • Degradation of the Mixed Anhydride: The mixed anhydride is often unstable at room temperature. It should be generated in situ and used immediately for the reaction with CoA.

Question 3: I am employing the 1,1'-Carbonyldiimidazole (CDI) activation method and facing low product formation. What are the likely causes?

Answer: The CDI method is generally robust but can present its own challenges:

  • Moisture Sensitivity: Similar to the mixed anhydride method, both CDI and the resulting acyl-imidazolide intermediate are highly sensitive to water. Strict anhydrous conditions are paramount.

  • Incomplete Activation: Ensure you are using a sufficient molar excess of CDI to drive the formation of the acyl-imidazolide to completion. The reaction progress can sometimes be monitored by the evolution of CO2.

  • Hydrolysis of Acyl-Imidazolide: The activated intermediate can be hydrolyzed back to the carboxylic acid if exposed to water before the addition of CoA.

  • Purity of CDI: Use high-purity CDI. Old or improperly stored CDI can be partially hydrolyzed, reducing its reactivity.

Question 4: My reaction seems to work, but I lose most of my product during purification. How can I improve the purification of this compound?

Answer: Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.

  • Solid-Phase Extraction (SPE): Using a C18 SPE cartridge is a common and effective method for initial purification and desalting. The product will be retained on the column while water-soluble impurities are washed away. Elution is typically performed with a solvent mixture like acetonitrile (B52724)/water or methanol/water.

  • High-Performance Liquid Chromatography (HPLC): For high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Monitoring the elution at 260 nm allows for the detection of the adenine (B156593) moiety of CoA.

  • Product Stability: Be aware that the thioester bond in this compound is susceptible to hydrolysis, especially at high or low pH. Keep solutions neutral or slightly acidic and cold to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen method and optimization of reaction conditions. Generally, yields for the synthesis of similar long-chain acyl-CoAs using methods like CDI or mixed anhydride can range from 40% to 80%.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The most common methods are:

  • HPLC: Comparing the retention time with a known standard (if available) and observing a single major peak at 260 nm.

  • Mass Spectrometry (MS): ESI-MS is a powerful tool to confirm the molecular weight of the product.

  • NMR Spectroscopy: While more complex, 1H NMR can confirm the presence of characteristic peaks for both the acyl chain and the CoA moiety.

Q3: Can I use a different activating agent for the synthesis?

A3: Yes, other activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) can be used. However, the CDI and mixed anhydride methods are often preferred due to simpler purification procedures.

Q4: My 9-oxodecanoic acid is not dissolving well in the reaction solvent. What should I do?

A4: For non-polar starting materials, using a co-solvent like DMF or increasing the volume of the anhydrous organic solvent can help. Gentle warming may also be employed, but the solution should be cooled to the appropriate reaction temperature before adding the activating agent.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various acyl-CoAs using different activation methods. While specific data for this compound is limited in the literature, these values for structurally similar molecules provide a useful benchmark.

Acyl-CoA SynthesizedActivation MethodSolvent SystemTypical Yield (%)Reference
Lauryl-CoA (C12)CDITHF/Water67[1]
6-Oxoheptanoyl-CoACDITHF/Water56[1]
Crotonyl-CoAEthyl ChloroformateTHF/Water44[1]
Cinnamoyl-CoAEthyl ChloroformateTHF/Water75[1]
Butyryl-CoA (C4)Symmetric AnhydrideWater>80[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
  • Preparation of Reactants:

  • Formation of the Mixed Anhydride:

    • Slowly add ethyl chloroformate (1.1 equivalents) to the cooled solution while stirring.

    • Allow the reaction to proceed for 30 minutes at -15°C. A white precipitate of triethylamine hydrochloride will form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid form, 0.8 equivalents) in cold, deoxygenated water.

    • Slowly add the cold suspension of the mixed anhydride to the CoA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.0 and 7.5 by adding a dilute solution of lithium hydroxide (B78521) or sodium bicarbonate as needed.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete (typically 1-2 hours), quench any remaining mixed anhydride by adjusting the pH to 8.0.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the product by solid-phase extraction on a C18 cartridge followed by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol 2: Synthesis of this compound via the Carbonyldiimidazole (CDI) Method
  • Activation of 9-Oxodecanoic Acid:

    • Dissolve 9-oxodecanoic acid (1 equivalent) in anhydrous THF or DMF.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.5 equivalents) in one portion.

    • Stir the reaction at room temperature for 1-2 hours or until the evolution of CO2 ceases. This indicates the formation of the 9-oxodecanoyl-imidazolide.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid form, 0.9 equivalents) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 7.5).

    • Add the activated 9-oxodecanoyl-imidazolide solution dropwise to the CoA solution with vigorous stirring.

  • Reaction and Work-up:

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction by HPLC.

    • Once complete, acidify the reaction mixture to pH 3-4.

  • Purification:

    • Purify the product using the same procedure as described in Protocol 1 (SPE followed by RP-HPLC).

Visualizations

Synthesis_Workflow cluster_activation Activation of 9-Oxodecanoic Acid cluster_coupling Coupling Reaction cluster_purification Purification reagent reagent intermediate intermediate product product process process 9_Oxodecanoic_Acid 9-Oxodecanoic Acid Activated_Intermediate Activated Intermediate (Acyl-Imidazolide or Mixed Anhydride) 9_Oxodecanoic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., CDI or EtOCOCl) Activating_Agent->Activated_Intermediate Crude_Product Crude this compound Activated_Intermediate->Crude_Product Coupling CoA Coenzyme A CoA->Crude_Product Purification_Step SPE & HPLC Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Yield problem problem cause cause solution solution Low_Yield Low_Yield Incomplete_Activation Incomplete Activation of 9-Oxodecanoic Acid Low_Yield->Incomplete_Activation Possible Cause Side_Reactions Side Reactions during Coupling Low_Yield->Side_Reactions Possible Cause Product_Loss Product Loss during Purification Low_Yield->Product_Loss Possible Cause Check_Reagent_Purity Use fresh, high-purity activating agent (CDI/EtOCOCl) Incomplete_Activation->Check_Reagent_Purity Solution Anhydrous_Conditions Ensure strictly anhydrous reaction conditions Incomplete_Activation->Anhydrous_Conditions Solution Control_Temperature Maintain low temperature for mixed anhydride method Side_Reactions->Control_Temperature Solution Optimize_HPLC Optimize HPLC gradient and fraction collection Product_Loss->Optimize_HPLC Solution Check_Stability Maintain neutral/acidic pH and low temperature Product_Loss->Check_Stability Solution

Caption: Troubleshooting logic for addressing poor yield in this compound synthesis.

References

Technical Support Center: Quantification of Cellular 9-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in the quantification of cellular 9-Oxodecanoyl-CoA and other medium-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

The quantification of cellular acyl-CoAs, including this compound, is challenging due to their chemical instability, low cellular abundance, and susceptibility to enzymatic degradation.[1][2] Key difficulties include preventing the hydrolysis of the thioester bond during sample preparation, efficiently extracting these polar molecules from a complex biological matrix, and overcoming ion suppression or enhancement (matrix effects) during LC-MS/MS analysis.[3][4]

Q2: Why is the choice of internal standard so critical for accurate quantification?

An internal standard (IS) is crucial for correcting variations in sample extraction, processing, and analysis.[5] Mass spectrometric detection can be influenced by the sample matrix, affecting ionization efficiency.[3] An ideal internal standard, typically a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound), co-elutes with the analyte and experiences the same matrix effects and processing losses, enabling accurate ratiometric quantification.[6] If a stable isotope-labeled standard is unavailable, a structurally similar acyl-CoA with a different chain length (e.g., Pentadecanoyl-CoA, C15:0) can be used.[2]

Q3: What is the optimal pH and temperature for handling this compound samples?

Acyl-CoAs are highly unstable in aqueous solutions, especially at neutral or alkaline pH where the thioester bond is prone to hydrolysis.[2][7] Samples and extraction buffers should be kept acidic, typically around pH 4.0-5.0.[8] All steps, including cell harvesting, homogenization, and extraction, must be performed at low temperatures (0-4°C) to minimize both chemical degradation and enzymatic activity from cellular thioesterases.[7]

Q4: What are matrix effects and how do they impact my results?

Matrix effects occur when molecules in the biological sample co-eluting with this compound interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal.[4] This can lead to significant underestimation or overestimation of the analyte's true concentration. Utilizing a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.[4][6]

Troubleshooting Guide

Issue 1: Low or No Detectable Signal for this compound

Potential Cause 1: Analyte Degradation during Sample Preparation. The thioester bond of this compound is easily cleaved by endogenous acyl-CoA thioesterases released during cell lysis or by chemical hydrolysis at non-optimal pH.[7]

  • Solution:

    • Rapid Quenching: Immediately stop all enzymatic activity. For adherent cells, this can be achieved by flash-freezing the cell plate on liquid nitrogen before adding extraction solvent. For suspension cells, rapidly centrifuge and wash with ice-cold PBS before flash-freezing the pellet.

    • Maintain Cold Chain: Ensure all samples, solvents, and buffers are kept on ice (0-4°C) throughout the entire workflow.[7]

    • Use Acidic Buffers: Employ an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, to improve stability.[8][9]

Potential Cause 2: Inefficient Extraction. this compound is a polar molecule, and the chosen extraction solvent may not efficiently recover it from the cellular matrix.

  • Solution:

    • Solvent Optimization: Test different extraction protocols. A common method involves protein precipitation and extraction with organic solvents like methanol (B129727) or acetonitrile.[2] Some protocols use a combination of isopropanol (B130326) and acetonitrile.[8][10]

    • Solid-Phase Extraction (SPE): Use an SPE cleanup step to enrich for acyl-CoAs and remove interfering substances. Weak anion exchange or reverse-phase cartridges are often employed.[11] Note that some very polar species can be lost during SPE, so methods that obviate this step, such as using 5-sulfosalicylic acid (SSA) for deproteinization, may offer better recovery.[12]

Potential Cause 3: Mass Spectrometer Signal Suppression. Significant matrix effects can suppress the ionization of your analyte, leading to a poor signal even if the extraction was successful.[4]

  • Solution:

    • Internal Standard: Ensure you are using an appropriate internal standard, ideally a stable isotope-labeled version of this compound.

    • Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components that may be causing ion suppression.

    • Sample Dilution: Diluting the sample extract can sometimes mitigate matrix effects, although this may reduce the analyte signal below the limit of detection.

G Troubleshooting: Low this compound Signal cluster_causes Potential Causes cluster_solutions Solutions Degradation Analyte Degradation Sol_Degrade Quench Metabolism Use Acidic Buffers Keep Samples Cold Degradation->Sol_Degrade Extraction Poor Extraction Sol_Extract Optimize Solvents Use SPE Cleanup Extraction->Sol_Extract Suppression Ion Suppression Sol_Suppress Use Stable Isotope IS Improve Chromatography Suppression->Sol_Suppress start Low Analyte Signal start->Degradation start->Extraction start->Suppression

Caption: Troubleshooting flowchart for low analyte signal.

Data Presentation: Comparison of Extraction Methods

Quantitative recovery can vary significantly based on the chosen deproteinization and extraction method. The following table summarizes recovery data for various short- and medium-chain acyl-CoAs using two different approaches.

AnalyteRecovery with TCA + SPERecovery with 2.5% SSAData Reference
Malonyl-CoA26%74%[12]
Acetyl-CoA36%59%[12]
Propionyl-CoA62%80%[12]
Isovaleryl-CoA58%59%[12]
Conclusion TCA with SPE purification can result in significant loss of polar acyl-CoAs.Direct extraction with SSA shows improved recovery for many species and simplifies the workflow.[12]

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS

This protocol is a composite method based on common techniques for acyl-CoA analysis.[2][11][12]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20) with 0.1% formic acid

  • Internal Standard (IS) solution (e.g., 1 µM C15:0-CoA or other odd-chain acyl-CoA)

  • Conical centrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Harvesting:

    • Aspirate cell culture medium.

    • Wash cells twice with 5 mL of ice-cold PBS.

    • Flash-freeze the plate on liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction:

    • Place the frozen plate on dry ice. Add 1 mL of ice-cold Extraction Solvent containing the internal standard to each plate (e.g., 10 cm dish).

    • Immediately scrape the cells using a cell scraper and transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation & Clarification:

    • Vortex the tube vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.[11]

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a new pre-chilled tube. Avoid disturbing the pellet.

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). Do not use heat.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol in water for LC-MS/MS analysis.[2] Methanol was shown to provide good stability for acyl-CoAs over 24 hours on an autosampler.[2]

G cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Cell Harvest & Quenching Extract 2. Metabolite Extraction (Solvent + IS) Harvest->Extract Precipitate 3. Protein Precipitation (-20°C Incubation) Extract->Precipitate Centrifuge 4. Centrifugation (15,000g, 4°C) Precipitate->Centrifuge Evaporate 5. Supernatant Evaporation (Vacuum) Centrifuge->Evaporate Reconstitute 6. Reconstitution (50% Methanol) Evaporate->Reconstitute Inject 7. LC-MS/MS Analysis Reconstitute->Inject

Caption: General workflow for cellular acyl-CoA quantification.

References

improving the recovery of 9-Oxodecanoyl-CoA from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of this compound from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound from biological samples?

The primary challenges in recovering this compound stem from its inherent chemical properties and the complexity of biological matrices. Key difficulties include:

  • Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[1] They can also be degraded by endogenous enzymes present in the biological sample.

  • Low Abundance: this compound is often present at very low concentrations in cells and tissues, making its detection and quantification challenging.[1]

  • Matrix Effects: Biological samples contain a multitude of other molecules (lipids, proteins, salts) that can interfere with the extraction and analysis, leading to ion suppression in mass spectrometry-based methods.

  • Analyte Loss: The phosphate (B84403) groups on acyl-CoAs can cause them to adhere to surfaces, leading to sample loss during preparation.

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective for extracting this compound, and the choice depends on the specific experimental needs, sample matrix, and available resources.

  • Liquid-Liquid Extraction (LLE): This is a rapid and broadly applicable method. It is often part of a "solvent precipitation" approach where a cold organic solvent (e.g., 80% methanol) is used to simultaneously precipitate proteins and extract metabolites. This method is effective for a wide range of acyl-CoAs.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample by removing more interfering matrix components, which can reduce ion suppression and improve the sensitivity and reliability of LC-MS/MS analysis.[2] Reversed-phase (e.g., C18) or anion-exchange cartridges are commonly used. However, SPE can be more time-consuming and may lead to the loss of more hydrophilic species if not optimized correctly.

Q3: What is a suitable internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). However, these can be difficult to obtain commercially. A practical alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA), as these are typically not naturally present in most biological samples. It is crucial that the internal standard is added as early as possible in the sample preparation workflow to account for analyte loss during extraction and processing.

Q4: How can I prevent the degradation of this compound during sample preparation?

To minimize degradation, the following precautions are recommended:

  • Rapid Quenching: Immediately stop all enzymatic activity at the point of sample collection by flash-freezing the tissue or cells in liquid nitrogen.

  • Work on Ice: Keep samples on ice throughout the entire extraction procedure.

  • Use Appropriate Solvents: Reconstitute dried extracts in a non-aqueous solvent like methanol (B129727) or a buffered solution (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7) just before analysis.[1]

  • Proper Storage: Store extracts as dry pellets at -80°C to prevent hydrolysis.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal of this compound

dot

Caption: Troubleshooting guide for low or no signal of this compound.

Issue 2: Poor Reproducibility

dot

Caption: Troubleshooting guide for poor reproducibility in this compound analysis.

Quantitative Data on Recovery

The recovery of this compound can vary depending on the chosen extraction method and the biological matrix. While specific recovery data for this compound is limited in the literature, data for other medium-chain acyl-CoAs can provide a useful reference.

Table 1: Recovery of Medium-Chain Acyl-CoAs using Different Extraction Methods

Acyl-CoAExtraction MethodMatrixAverage Recovery (%)Reference
Octanoyl-CoA (C8:0)Acetonitrile/2-propanol extraction followed by SPERat Liver83-90[4]
Octanoyl-CoA (C8:0)Methanol-chloroform extraction followed by SPEMouse Liver~95

Note: This data is for octanoyl-CoA and may not be directly representative of this compound recovery. Method validation with spiked samples is recommended to determine the actual recovery in your specific matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade) containing internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • After the final wash, add 1 mL of ice-cold 80% methanol (containing the internal standard) per 10⁷ cells.

    • Adherent cells: Use a cell scraper to scrape the cells into the methanol.

    • Suspension cells: Resuspend the cell pellet in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

dot```dot graph LLE_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nCultured Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Wash Cells\n(ice-cold PBS)"]; Lyse [label="Lyse and Extract with\n80% Methanol + Internal Standard"]; Precipitate [label="Protein Precipitation\n(Vortex, Incubate on Ice)"]; Centrifuge [label="Centrifuge (15,000 x g, 4°C)"]; Collect [label="Collect Supernatant"]; Dry [label="Dry Down\n(Nitrogen Evaporation)"]; Reconstitute [label="Reconstitute for\nLC-MS Analysis"]; End [label="Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Harvest; Harvest -> Lyse; Lyse -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Collect; Collect -> Dry; Dry -> Reconstitute; Reconstitute -> End; }

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: Addressing Matrix Effects in 9-Oxodecanoyl-CoA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 9-Oxodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically impact this compound analysis?

A1: In LC-MS/MS, matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting substances from the sample matrix. For this compound, a long-chain acyl-CoA, this can lead to significant ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[1] Biological matrices such as plasma, serum, and tissue homogenates are complex and contain numerous endogenous components like phospholipids, salts, and other metabolites that can interfere with the ionization of this compound.[2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the primary sources of matrix effects in the analysis of this compound?

A2: The primary sources of matrix effects in this compound analysis include:

  • Phospholipids: These are major components of cell membranes and are a well-documented cause of ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Metabolites: High concentrations of salts from buffers or biological fluids can disrupt the ESI process. Co-eluting metabolites with similar physicochemical properties to this compound can compete for ionization.

  • Sample Preparation Artifacts: Incomplete removal of proteins or other macromolecules during sample cleanup can lead to ion source contamination and signal instability.

Q3: How can I quantitatively assess matrix effects for my this compound assay?

A3: A standard method to quantify matrix effects is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. The matrix effect (ME) is calculated as follows:

ME (%) = (Peak Area in Spiked Blank Matrix Extract / Peak Area in Neat Solution) × 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or Inconsistent Signal Intensity Significant ion suppression from matrix components.Optimize the sample preparation method to better remove interferences. Solid-phase extraction (SPE) is often more effective than protein precipitation.[3][4] Consider using a stable isotope-labeled internal standard (SIL-IS) to compensate for signal variability.[5]
Poor Peak Shape (Tailing or Broadening) Co-eluting matrix components interfering with the chromatography.Adjust the LC gradient to improve the separation of this compound from interfering peaks. Experiment with different C18 column chemistries or consider alternative stationary phases.
High Variability Between Replicate Injections Inconsistent matrix effects across samples or carryover from previous injections.Implement a robust internal standardization strategy. Ensure thorough washing of the autosampler and injection port between samples to prevent carryover.
Inaccurate Quantification Uncompensated matrix effects leading to biased results.Utilize a SIL-IS that co-elutes with this compound to normalize for variations in ionization efficiency.[5] Alternatively, prepare calibration standards in a matched matrix to mimic the sample composition.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table provides representative data for similar long-chain acyl-CoAs, comparing common sample preparation techniques. This data can be used as a general guideline for what to expect in your experiments.

Sample Preparation Method Matrix Effect (%) *Recovery (%) Process Efficiency (%)
Protein Precipitation (Acetonitrile) 65 ± 1288 ± 957 ± 11
Liquid-Liquid Extraction (Methyl-tert butyl ether) 82 ± 875 ± 1162 ± 9
Solid-Phase Extraction (C18) 93 ± 595 ± 688 ± 5

Note: Data is representative for long-chain acyl-CoAs and presented as mean ± standard deviation. Actual values for this compound may vary. Matrix Effect = (Peak Area in Spiked Blank Matrix / Peak Area in Neat Solution) x 100. Recovery = (Peak Area in Pre-spiked and Extracted Sample / Peak Area in Post-spiked Extracted Sample) x 100. Process Efficiency = (Matrix Effect x Recovery) / 100.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound
  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Post-Extraction Spike for Matrix Effect Assessment
  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, dried, and reconstituted blank matrix extract at the same concentration as Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples under the same conditions.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ Q3.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation SPE->Evaporation LC LC Separation Evaporation->LC MSMS MS/MS Detection LC->MSMS Data_Processing Data Processing MSMS->Data_Processing

Caption: A generalized experimental workflow for LC-MS/MS analysis.

peroxisomal_beta_oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., this compound) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Fatty_Acyl_CoA->ACOX1 Enoyl_CoA trans-2-Enoyl-CoA ACOX1->Enoyl_CoA H2O2 Hydrogen Peroxide (H2O2) ACOX1->H2O2 MFP Multifunctional Protein (MFP) Enoyl_CoA->MFP Hydroxyacyl_CoA 3-Hydroxyacyl-CoA MFP->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA MFP->Ketoacyl_CoA Hydroxyacyl_CoA->MFP Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Signaling Downstream Signaling Acetyl_CoA->Signaling H2O2->Signaling

Caption: Peroxisomal beta-oxidation pathway and its signaling products.

References

Technical Support Center: Optimization of Enzyme Kinetics for 9-Oxodecanoyl-CoA-Dependent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzyme kinetics for reactions involving 9-Oxodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters to consider for a this compound-dependent enzyme kinetic assay?

A1: For any new enzymatic assay, it is crucial to establish baseline parameters. Key starting points include determining the optimal pH and temperature, as enzyme activity is highly sensitive to these factors.[1][2][3] A preliminary screen of pH values (e.g., ranging from 6.0 to 9.0) and temperatures (e.g., 25°C to 45°C) can help identify the conditions where the enzyme exhibits the highest activity. Additionally, you should determine the optimal enzyme and substrate concentrations to ensure you are measuring the initial reaction velocity under saturating conditions.

Q2: My enzyme activity is very low or non-existent. What are the common causes?

A2: There are several potential reasons for low or no enzyme activity. First, verify the integrity and concentration of your enzyme and this compound substrate. Improper storage can lead to degradation. Ensure all assay components are correctly thawed and mixed.[4] Check that the assay buffer is at the correct pH and ionic strength. Contaminants in your sample, such as detergents or residual solvents from purification steps, can also inhibit enzyme activity. Finally, confirm that your detection method is sensitive enough to measure the product formation.

Q3: The reaction rate is not linear over time. What does this indicate?

A3: A non-linear reaction rate can be due to several factors. If the rate decreases over time, it could indicate substrate depletion, product inhibition, or enzyme instability under the assay conditions. If the rate increases, it might suggest a lag phase, which can occur if the enzyme requires pre-incubation with the substrate or a cofactor. To ensure you are measuring the initial velocity (V₀), it is essential to take measurements at multiple early time points to identify the linear range.

Q4: I am observing substrate inhibition at high concentrations of this compound. How can I address this?

A4: Substrate inhibition occurs when the substrate binds to the enzyme at a second, non-catalytic site at high concentrations, leading to a decrease in enzyme activity. To mitigate this, it is necessary to perform a substrate titration experiment to determine the optimal concentration range of this compound that results in maximal activity without causing inhibition. Operating at or below the determined optimal substrate concentration is key.

Q5: What are potential inhibitors for this compound-dependent reactions?

A5: Inhibition can be competitive, non-competitive, or uncompetitive. For acyl-CoA-dependent enzymes, common inhibitors can include analogs of the substrate or product. For instance, compounds structurally similar to this compound may act as competitive inhibitors.[5][6] Other potential inhibitors could be metabolites that regulate the metabolic pathway in which the enzyme is involved.[7][8] It is also important to consider that some compounds can act as non-specific inhibitors by denaturing the enzyme or sequestering necessary cofactors.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the optimization of this compound-dependent enzyme kinetics.

Guide 1: No or Low Enzyme Activity

No_Low_Activity_Troubleshooting

Guide 2: Non-Linear Reaction Progress Curves

Non_Linear_Curve_Troubleshooting

Data Presentation

Effective data analysis is crucial for optimizing enzyme kinetics. Below are example tables for summarizing key quantitative data.

Table 1: Effect of pH and Temperature on Enzyme Activity

pHTemperature (°C)Initial Velocity (µM/min)
6.53715.2
7.03728.9
7.5 37 45.1
8.03735.7
8.53722.4
7.52525.6
7.53036.8
7.54239.3
7.55018.1

Note: These are example data and should be determined empirically for your specific enzyme.

Table 2: Michaelis-Menten Kinetic Parameters

SubstrateKm (µM)Vmax (µM/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound2550104.0 x 10⁵
Alternative Substrate1503574.7 x 10⁴

Note: These are example data and should be determined empirically.

Experimental Protocols

Protocol 1: Determination of Optimal pH
  • Prepare a series of buffers with different pH values (e.g., 0.1 M phosphate (B84403) buffer for pH 6.0-7.5, 0.1 M Tris-HCl for pH 7.5-9.0).

  • Set up reaction mixtures containing a fixed concentration of enzyme and this compound in each buffer.

  • Initiate the reaction and measure the product formation over a short period to determine the initial velocity.

  • Plot the initial velocity against the pH to identify the optimal pH at which the enzyme exhibits maximum activity.

Protocol 2: Determination of Michaelis-Menten Parameters (Km and Vmax)
  • Prepare a series of dilutions of the this compound substrate.

  • Set up reaction mixtures with a fixed concentration of the enzyme and varying concentrations of the substrate at the optimal pH and temperature.

  • Measure the initial velocity for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

MM_Protocol_Workflow

References

Validation & Comparative

A Comparative Guide to Validating the Identity of 9-Oxodecanoyl-CoA Peaks in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of metabolites in complex biological samples is paramount. This guide provides a comprehensive comparison of analytical methods for validating the identity of 9-Oxodecanoyl-CoA, a short-chain acyl-coenzyme A derivative, in chromatographic analyses. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the validation of a this compound peak depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Specificity Very HighModerateHigh (Enzyme Dependent)
Sensitivity High (fmol to pmol)Low (pmol to nmol)Moderate to High
Quantitative Accuracy HighModerateModerate
Throughput HighModerateLow to Moderate
Confirmation of Identity High (Fragmentation Pattern)Low (Retention Time Only)Indirect
Instrumentation Cost HighModerateLow
Sample Preparation Moderate to ComplexSimple to ModerateSimple

Key Validation Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confident identification and quantification of acyl-CoAs due to its high sensitivity and specificity.[1] The identity of a chromatographic peak is confirmed by both its retention time and its specific mass fragmentation pattern.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold methanol (B129727) containing an internal standard (e.g., C15:0-CoA).[2]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]

  • Liquid Chromatography:

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • The precursor ion (Q1) is the protonated molecule [M+H]⁺. The molecular weight of this compound (C31H50N7O18P3S) is approximately 921.2 g/mol . The Q1 mass would be m/z 922.2.

      • A characteristic fragmentation of acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[3][4]

      • Quantitative Transition (Q1 -> Q3): 922.2 -> 415.2 ([M+H-507]⁺).

      • Qualitative Transition (Q1 -> Q3): 922.2 -> 428.1 (fragmentation at the 5'-diphosphate).[1]

Workflow for LC-MS/MS Validation of this compound:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Validation Sample Biological Sample Precipitation Protein Precipitation (Cold Methanol + Internal Std) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration RT_Comparison Retention Time Comparison (vs. Standard) Peak_Integration->RT_Comparison MRM_Ratio MRM Transition Ratio (Quantitative/Qualitative) Peak_Integration->MRM_Ratio Validation Peak Identity Validated RT_Comparison->Validation MRM_Ratio->Validation

LC-MS/MS workflow for this compound validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible alternative to LC-MS/MS. While it lacks the specificity of mass spectrometric detection, it can be a valuable tool, especially when a pure standard of this compound is available for retention time matching.

Experimental Protocol:

  • Sample Preparation: Follow the same protein precipitation protocol as for LC-MS/MS.

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium phosphate).

    • Detector: UV detector set to 259 nm, the absorbance maximum for the adenine (B156593) base in the CoA molecule.

  • Validation:

    • Inject a pure standard of this compound to determine its retention time.

    • Inject the biological sample.

    • A peak in the sample chromatogram with the same retention time as the standard is presumptively identified as this compound.

    • Spiking the sample with the standard and observing a single, sharper peak can increase confidence in the identification.

Enzymatic Assays

Enzymatic assays offer a functional approach to validation. If an enzyme that specifically uses this compound as a substrate is known, its activity can be monitored to confirm the presence of the analyte. For example, if an acyl-CoA dehydrogenase specific for this compound is available, its activity could be coupled to a fluorescent or colorimetric reporter system.[5]

Experimental Protocol (General Concept):

  • Sample Preparation: A partially purified sample extract is prepared to remove interfering substances.

  • Reaction Mixture:

    • Combine the sample extract with a reaction buffer containing the specific enzyme (e.g., a specific acyl-CoA dehydrogenase).

    • Include any necessary co-factors and a detection reagent that changes absorbance or fluorescence upon reaction.

  • Measurement:

    • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

    • The rate of change is proportional to the concentration of this compound in the sample.

Potential Signaling Role of 9-Oxo-Fatty Acids

While the specific signaling pathways involving this compound are not fully elucidated, other 9-oxo fatty acids have been shown to act as signaling molecules. For instance, 9-oxo-octadecadienoic acid (9-oxo-ODA) has been identified as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. It is plausible that this compound or its derivatives could engage in similar signaling cascades.

Generalized Signaling Pathway for 9-Oxo-Fatty Acids:

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo_FA 9-Oxo-Fatty Acid (e.g., this compound derivative) PPARa_inactive PPARα Oxo_FA->PPARa_inactive Binds and Activates PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Forms Heterodimer with RXR and Binds Target_Genes Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Regulates Transcription Biological_Response Biological Response (e.g., ↓ Triglycerides, ↓ Inflammation) Target_Genes->Biological_Response

Potential PPARα signaling pathway for 9-oxo-fatty acids.

References

Comparative Analysis of Medium-Chain Acyl-CoA Levels in Healthy vs. Diseased States with a Focus on 9-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of medium-chain acyl-CoA levels, with a specific interest in 9-Oxodecanoyl-CoA, in healthy versus diseased states. The primary disease focus is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a fatty acid oxidation disorder where the metabolism of medium-chain acyl-CoAs is impaired.

Introduction

Medium-chain acyl-CoAs are intermediates in the beta-oxidation of fatty acids, a major energy-producing pathway. The levels of these molecules are tightly regulated in healthy individuals. However, in certain disease states, particularly inborn errors of metabolism, the concentrations of specific acyl-CoAs can be significantly altered. This compound is a ten-carbon ketoacyl-CoA, an intermediate in the beta-oxidation spiral. While direct comparative data for this compound is scarce in the literature, its levels are intrinsically linked to the flux of medium-chain fatty acid oxidation. Therefore, in diseases like MCAD deficiency, an accumulation of its precursors and related medium-chain acyl-CoAs is a key diagnostic feature.

Data Presentation: Medium-Chain Acyl-CoA Levels in Healthy vs. MCAD Deficiency

The following table summarizes the expected alterations in medium-chain acyl-CoA derivatives (measured as acylcarnitines in blood spots) in individuals with MCAD deficiency compared to healthy controls. Acylcarnitines are used as diagnostic markers as they reflect the accumulation of their corresponding acyl-CoAs.

Analyte (Acylcarnitine)Healthy Control LevelsLevels in MCAD DeficiencyFold Change (Approximate)
Hexanoylcarnitine (C6)Low/UndetectableElevatedSignificant Increase
Octanoylcarnitine (C8)Low/UndetectableMarkedly Elevated>10-100x
Decanoylcarnitine (C10)Low/UndetectableElevatedSignificant Increase
Decenoylcarnitine (C10:1)Low/UndetectableElevatedSignificant Increase

Note: Absolute concentrations can vary between laboratories. The key diagnostic feature is the significant elevation of C8, with C6 and C10 also being elevated.

Signaling Pathways and Experimental Workflows

Mitochondrial Beta-Oxidation of a Medium-Chain Fatty Acid (Decanoyl-CoA)

The following diagram illustrates the steps involved in the breakdown of decanoyl-CoA, a precursor to this compound, in healthy individuals. In MCAD deficiency, the initial step catalyzed by medium-chain acyl-CoA dehydrogenase is impaired, leading to the accumulation of medium-chain acyl-CoAs.

beta_oxidation cluster_matrix Mitochondrial Matrix cluster_outside Decanoyl_CoA Decanoyl-CoA (C10) Enoyl_CoA Trans-Δ2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA MCAD (Deficient in MCADD) FAD -> FADH2 Accumulation Accumulation of C8, C10, C10:1 Acyl-CoAs (in MCADD) Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O Ketoacyl_CoA 3-Oxodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Octanoyl_CoA Octanoyl-CoA (C8) Ketoacyl_CoA->Octanoyl_CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Cleavage

Caption: Mitochondrial beta-oxidation of decanoyl-CoA.

Experimental Workflow for Acyl-CoA Analysis

The following diagram outlines a typical workflow for the extraction and quantification of acyl-CoAs from biological samples.

workflow cluster_workflow Acyl-CoA Quantification Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization SPE Solid Phase Extraction (SPE) to Isolate Acyl-CoAs Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for acyl-CoA analysis.

Experimental Protocols

Measurement of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the levels of this compound and other medium-chain acyl-CoAs in biological samples.

Methodology:

  • Sample Preparation:

    • Flash-freeze tissue or cell samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen samples in a cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water) containing internal standards (e.g., isotopically labeled acyl-CoAs).

    • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Acyl-CoA Extraction:

    • Isolate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution profile (e.g., using a mobile phase of water and acetonitrile (B52724) with formic acid).

    • Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA of interest, including this compound, should be used for accurate quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of acyl-CoA standards.

    • Calculate the concentration of each acyl-CoA in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and sample weight/protein content.

Conclusion

The analysis of medium-chain acyl-CoA profiles provides a critical window into the metabolic health of an individual. In diseases such as MCAD deficiency, the impairment of fatty acid oxidation leads to a significant and diagnostically relevant accumulation of medium-chain acyl-CoAs. While direct measurements of this compound in various disease states are not widely reported, its position as an intermediate in beta-oxidation suggests that its levels would be similarly dysregulated in conditions affecting this pathway. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the role of this compound and other acyl-CoAs in both healthy and diseased states, paving the way for a better understanding of metabolic diseases and the development of novel therapeutic strategies.

Cross-Validation of Analytical Methods for 9-Oxodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-coenzyme A (acyl-CoA) esters like 9-Oxodecanoyl-CoA is critical. This guide provides a comparative overview of the primary analytical methods for the determination of this compound, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct comparative studies on this compound are limited, this guide extrapolates data from methodologies validated for medium-chain acyl-CoAs.

Overview of Analytical Techniques

The analysis of acyl-CoAs presents challenges due to their inherent instability in aqueous solutions and the complexity of biological matrices.[1] The most robust and widely used methods for the sensitive and specific quantification of these molecules are chromatography-based techniques coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive technique for the analysis of acyl-CoAs.[2][3] It allows for the direct analysis of the intact molecule, providing high specificity and the ability to distinguish between different acyl-CoA species.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization before analysis.[7][8][9] While a powerful technique for fatty acid profiling, it does not directly measure the acyl-CoA ester.[10][11]

  • Enzymatic Assays: These methods offer a more traditional approach and can be used to determine the total amount of a class of acyl-CoAs (e.g., total 3-hydroxyacyl-CoAs).[12] However, they generally lack the specificity to quantify a single molecular species like this compound and are less sensitive than mass spectrometry-based methods.[3][13]

Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of medium-chain acyl-CoAs, which can be considered representative for this compound.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 1-10 fmol[14]pmol range
Limit of Quantitation (LOQ) 4.2 nM (for very-long-chain acyl-CoAs) to 16.9 nM (for short-chain acyl-CoAs)[2]Sub-µM to µM range
**Linearity (R²) **>0.99[15][16]>0.99
Accuracy (% Recovery) 80-114%[15]85-115%
Precision (%RSD) <15%[4]<15%
Specificity High (direct measurement of intact molecule)High (for the fatty acid)
Throughput High (run times of a few minutes per sample)[16]Lower (requires derivatization)
Sample Requirement Low (µg of tissue or 10^5-10^6 cells)[2]Low to moderate

Experimental Protocols

LC-MS/MS Protocol for Acyl-CoA Analysis

This protocol is a generalized procedure based on common practices for the analysis of medium-chain acyl-CoAs.

a. Sample Preparation (Protein Precipitation) [5]

  • Homogenize 10-20 mg of tissue or a cell pellet (1-5 million cells) in 500 µL of ice-cold 10% trichloroacetic acid.

  • Add an internal standard (e.g., a stable isotope-labeled acyl-CoA like [¹³C₈]octanoyl-CoA).[17]

  • Vortex for 1 minute and incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).[17]

b. Liquid Chromatography [5]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometry (Triple Quadrupole) [4][17]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound (Hypothetical): The precursor ion would be the [M+H]⁺ of this compound. A characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 m/z) would be monitored.[2][15]

GC-MS Protocol for the Analysis of the Corresponding Fatty Acid

This protocol involves the analysis of the 9-oxodecanoic acid after hydrolysis.

a. Sample Preparation (Hydrolysis and Derivatization) [7][8][9]

  • To the tissue homogenate or cell lysate, add an internal standard (e.g., a deuterated fatty acid like [d₃]pentadecanoic acid).[11]

  • Perform alkaline hydrolysis by adding 1 mL of 0.5 M KOH in methanol (B129727) and heating at 60°C for 30 minutes to cleave the CoA ester.

  • Acidify the mixture with HCl.

  • Extract the fatty acids with 2 mL of hexane (B92381).

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Derivatize the fatty acid residue using a suitable agent (e.g., pentafluorobenzyl bromide (PFBBr)) to form a volatile ester.[8][11]

b. Gas Chromatography [7][8]

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: Start at 80°C, ramp to 250°C at 10°C/min.

  • Injection Mode: Splitless.

c. Mass Spectrometry [7][8]

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 9-oxodecanoic acid.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis & Cross-Validation sample Biological Sample (Tissue or Cells) homogenization Homogenization & Internal Standard Spiking sample->homogenization lcms_extraction Protein Precipitation (e.g., TCA) homogenization->lcms_extraction Direct Analysis gcms_hydrolysis Alkaline Hydrolysis homogenization->gcms_hydrolysis Indirect Analysis lc_separation Reversed-Phase LC Separation lcms_extraction->lc_separation derivatization Derivatization (e.g., PFBBr) gcms_hydrolysis->derivatization gc_separation Capillary GC Separation derivatization->gc_separation msms_detection Tandem MS Detection (MRM) lc_separation->msms_detection quantification Quantification msms_detection->quantification ms_detection MS Detection (SIM) gc_separation->ms_detection ms_detection->quantification comparison Method Comparison (Accuracy, Precision, etc.) quantification->comparison

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods for this compound.

signaling_pathway_context FA Fatty Acids (e.g., Decanoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase FA->AcylCoA_Synthase NineOxo This compound AcylCoA_Synthase->NineOxo Activation BetaOx Mitochondrial β-Oxidation NineOxo->BetaOx Signaling Cellular Signaling (e.g., Protein Acylation) NineOxo->Signaling AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy Production (ATP) TCA->Energy

Caption: Simplified metabolic context of this compound.

References

The Metabolic Crossroads: A Comparative Guide to the Fates of 9-Oxodecanoyl-CoA and Other Oxo-Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of lipid molecules is paramount. This guide provides a detailed comparison of the metabolic fate of 9-Oxodecanoyl-CoA, a medium-chain oxo-fatty acyl-CoA, with other better-characterized oxo-acyl-CoAs. While direct experimental data on the metabolism of this compound is limited, this guide synthesizes current knowledge on fatty acid oxidation to propose a plausible metabolic pathway and draws comparisons with established routes for other oxo-acyl-CoAs, supported by experimental methodologies.

Introduction to Oxo-Acyl-CoA Metabolism

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, channeling fatty acids towards either energy production through oxidation or storage in complex lipids. The presence of an oxo (or keto) group on the acyl chain introduces a chemical functionality that can significantly influence its metabolic processing. The position of this oxo group is a key determinant of the enzymatic pathways involved.

This guide will focus on comparing the metabolic fate of:

  • This compound: A medium-chain fatty acyl-CoA with an oxo group at the 9th carbon position. Its metabolic pathway is not well-defined in mammalian systems.

  • 3-Oxoacyl-CoAs (e.g., 3-Oxodecanoyl-CoA): Key intermediates in the well-established beta-oxidation pathway.

  • 2-Oxoacyl-CoAs (alpha-keto-acyl-CoAs): Intermediates in the alpha-oxidation pathway, which is primarily involved in the metabolism of branched-chain fatty acids.

Proposed Metabolic Fate of this compound

Due to the internal position of the oxo group, this compound is not a direct substrate for the primary fatty acid degradation pathway, beta-oxidation. A plausible metabolic route for this molecule involves a combination of omega-oxidation and subsequent beta-oxidation.

G cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome/Mitochondria This compound This compound Omega-Oxidation Omega-Oxidation 9-Oxo-1,10-decanedioyl-CoA 9-Oxo-1,10-decanedioyl-CoA Beta-Oxidation (from ω-end) Beta-Oxidation (from ω-end) Beta-Oxidation (from α-end) Beta-Oxidation (from α-end) Metabolites Metabolites

  • Omega-Oxidation: The initial step is proposed to be the oxidation of the terminal methyl group (ω-carbon) of this compound. This reaction, occurring in the endoplasmic reticulum, would be catalyzed by enzymes of the cytochrome P450 family (CYP4A and CYP4F subfamilies) to introduce a hydroxyl group, which is then further oxidized to a carboxylic acid.[1][2] This process would convert this compound into a dicarboxylic acyl-CoA, 9-oxo-1,10-decanedioyl-CoA . Omega-oxidation is typically a minor pathway for medium-chain fatty acids but becomes more significant when beta-oxidation is impaired.[1]

  • Beta-Oxidation of the Dicarboxylic Acyl-CoA: The resulting dicarboxylic acyl-CoA can then be transported to peroxisomes or mitochondria to undergo beta-oxidation.[3] Beta-oxidation can proceed from both the alpha and omega ends of the dicarboxylic acid, leading to the sequential removal of two-carbon units (acetyl-CoA) until the molecule is completely degraded.[4] The presence of the internal oxo group may require additional enzymatic steps or be handled by the promiscuity of the standard beta-oxidation enzymes.

Comparative Metabolic Fates of Oxo-Acyl-CoAs

The metabolic pathways of oxo-acyl-CoAs are dictated by the position of the oxo group. The following table summarizes the key differences in the metabolism of this compound, 3-Oxodecanoyl-CoA, and a representative 2-Oxoacyl-CoA.

FeatureThis compound (Proposed)3-Oxodecanoyl-CoA2-Oxoacyl-CoA (e.g., 2-Oxotetradecanoyl-CoA)
Primary Metabolic Pathway Omega-oxidation followed by Beta-oxidationBeta-oxidationAlpha-oxidation
Subcellular Location Endoplasmic Reticulum, Peroxisomes/MitochondriaMitochondria, PeroxisomesPeroxisomes
Initial Enzymatic Step Cytochrome P450-mediated hydroxylation at the ω-carbonAcyl-CoA dehydrogenasePhytanoyl-CoA dioxygenase (for branched-chain fatty acids)
Key Intermediates 9-Oxo-1,10-decanedioyl-CoAEnoyl-CoA, 3-Hydroxyacyl-CoA2-Hydroxyacyl-CoA
Primary Products Acetyl-CoA, Succinyl-CoA (from odd-chain fragments)Acetyl-CoAA fatty acyl-CoA one carbon shorter, CO2
Metabolic Significance Minor pathway, potentially upregulated when beta-oxidation is compromised.Major energy-yielding pathway for fatty acids.Degradation of branched-chain fatty acids and some straight-chain fatty acids.

Detailed Metabolic Pathways and Key Enzymes

Metabolism of 3-Oxoacyl-CoAs: The Beta-Oxidation Spiral

3-Oxoacyl-CoAs are obligate intermediates in the beta-oxidation of fatty acids, a cyclical process that occurs in both mitochondria and peroxisomes. In each cycle, a fatty acyl-CoA is shortened by two carbons, releasing one molecule of acetyl-CoA.

G Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA->Acyl-CoA Dehydrogenase trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase->trans-Δ2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Oxoacyl-CoA 3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Oxoacyl-CoA Thiolase Thiolase 3-Oxoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Fatty Acyl-CoA Shorter Fatty Acyl-CoA Thiolase->Shorter Fatty Acyl-CoA

Key Enzymes in Beta-Oxidation:

  • Acyl-CoA Dehydrogenases (ACADs): A family of enzymes with varying substrate specificities for short-, medium-, long-, and very-long-chain fatty acyl-CoAs.

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • Thiolase: Cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

The promiscuity of these enzymes allows them to act on a range of substrates, although their efficiency can vary depending on the acyl chain length.[5][6]

Metabolism of 2-Oxoacyl-CoAs: The Alpha-Oxidation Pathway

Alpha-oxidation is a peroxisomal pathway that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is crucial for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by beta-oxidation due to a methyl group at the beta-carbon.

G Branched-Chain Fatty Acyl-CoA Branched-Chain Fatty Acyl-CoA Acyl-CoA Dioxygenase Acyl-CoA Dioxygenase Branched-Chain Fatty Acyl-CoA->Acyl-CoA Dioxygenase 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Acyl-CoA Dioxygenase->2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Lyase 2-Hydroxyacyl-CoA Lyase 2-Hydroxyacyl-CoA->2-Hydroxyacyl-CoA Lyase Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA Lyase->Formyl-CoA Shorter Aldehyde Shorter Aldehyde 2-Hydroxyacyl-CoA Lyase->Shorter Aldehyde Aldehyde Dehydrogenase Aldehyde Dehydrogenase Shorter Aldehyde->Aldehyde Dehydrogenase Shorter Fatty Acid Shorter Fatty Acid Aldehyde Dehydrogenase->Shorter Fatty Acid

Key Enzymes in Alpha-Oxidation:

  • Phytanoyl-CoA Dioxygenase: Hydroxylates the alpha-carbon of phytanoyl-CoA.

  • 2-Hydroxyphytanoyl-CoA Lyase: Cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde that is one carbon shorter.

  • Aldehyde Dehydrogenase: Oxidizes the aldehyde to a carboxylic acid, which can then enter the beta-oxidation pathway.

Experimental Protocols for Studying Oxo-Acyl-CoA Metabolism

Investigating the metabolic fate of novel compounds like this compound requires robust experimental methodologies. Below are outlines of key experimental protocols.

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates

This method measures the rate of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) and CO2 from a radiolabeled fatty acid substrate.

Objective: To determine if a given oxo-acyl-CoA is a substrate for beta-oxidation in isolated mitochondria or cell lysates.

Experimental Workflow:

G Prepare Radiolabeled Substrate Prepare Radiolabeled Substrate Incubate Substrate with Mitochondria/Lysate Incubate Substrate with Mitochondria/Lysate Prepare Radiolabeled Substrate->Incubate Substrate with Mitochondria/Lysate Isolate Mitochondria/Prepare Cell Lysate Isolate Mitochondria/Prepare Cell Lysate Isolate Mitochondria/Prepare Cell Lysate->Incubate Substrate with Mitochondria/Lysate Stop Reaction & Precipitate Macromolecules Stop Reaction & Precipitate Macromolecules Incubate Substrate with Mitochondria/Lysate->Stop Reaction & Precipitate Macromolecules Separate Supernatant (ASMs) Separate Supernatant (ASMs) Stop Reaction & Precipitate Macromolecules->Separate Supernatant (ASMs) Quantify Radioactivity in ASMs and Trapped CO2 Quantify Radioactivity in ASMs and Trapped CO2 Separate Supernatant (ASMs)->Quantify Radioactivity in ASMs and Trapped CO2

Methodology:

  • Substrate Preparation: Synthesize or procure radiolabeled this compound (e.g., with ¹⁴C or ³H). As a positive control, use a known substrate for beta-oxidation like [1-¹⁴C]palmitoyl-CoA.

  • Biological Sample Preparation: Isolate mitochondria from rodent liver or cultured cells (e.g., HepG2) by differential centrifugation. Alternatively, prepare whole-cell lysates.

  • Incubation: Incubate the biological sample with the radiolabeled substrate in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, Coenzyme A, carnitine).

  • Reaction Termination and Separation: Stop the reaction with an acid (e.g., perchloric acid). Centrifuge to pellet precipitated proteins and un-metabolized long-chain fatty acids. The supernatant contains the acid-soluble metabolites (ASMs), which include acetyl-CoA and Krebs cycle intermediates.

  • Quantification: Measure the radioactivity in the ASM fraction using liquid scintillation counting. CO2 produced can be trapped and quantified separately.

For a detailed protocol, refer to methods described for measuring fatty acid oxidation rates in animal tissues and cell lines.[7][8]

Mass Spectrometry-Based Analysis of Acyl-CoA Profiles

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying a wide range of acyl-CoA species in biological samples.

Objective: To identify the metabolic products of this compound in a cellular or sub-cellular system.

Methodology:

  • Incubation: Incubate cultured cells or isolated mitochondria with unlabeled this compound.

  • Metabolite Extraction: Extract acyl-CoAs from the biological matrix using a suitable solvent system (e.g., acetonitrile/isopropanol/water).

  • LC-MS/MS Analysis: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used to identify and quantify each acyl-CoA species.

  • Data Analysis: Compare the acyl-CoA profiles of treated and untreated samples to identify novel metabolites derived from this compound.

Detailed protocols for acyl-CoA extraction and LC-MS/MS analysis are available in the literature.[1][2][9][10]

Conclusion

The metabolic fate of an oxo-acyl-CoA is critically dependent on the position of the oxo group. While 3-oxoacyl-CoAs are central to the high-flux pathway of beta-oxidation, and 2-oxoacyl-CoAs are processed via alpha-oxidation, the metabolism of this compound likely proceeds through a more minor route involving initial omega-oxidation to form a dicarboxylic acid, followed by degradation via beta-oxidation. The promiscuity of fatty acid metabolizing enzymes may play a role in processing such unusual substrates.[5]

Further research utilizing the experimental approaches outlined in this guide is necessary to definitively elucidate the metabolic pathway of this compound and to quantify its flux relative to other fatty acid oxidation pathways. Such studies will be invaluable for understanding the potential physiological roles and pharmacological implications of this and other internally oxidized fatty acids.

References

Navigating the Specificity Challenge: A Guide to Developing and Validating Antibodies Against 9-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically detect and quantify small molecules like 9-Oxodecanoyl-CoA is crucial for advancing our understanding of its biological roles and its potential as a therapeutic target. However, generating specific antibodies against such small, non-immunogenic molecules, known as haptens, presents a significant challenge. This guide provides a comprehensive overview of the methodologies required to produce and validate antibodies with high specificity for this compound, offering a comparative framework for key experimental choices.

The Immunogen Challenge: Making this compound Visible to the Immune System

Small molecules like this compound are not inherently immunogenic. To elicit an immune response, they must be chemically conjugated to a larger carrier protein. The choice of carrier protein and the conjugation strategy are critical determinants of the resulting antibody's specificity and affinity.

Carrier Protein Comparison

The selection of a carrier protein can significantly influence the immunogenicity of the hapten. Below is a comparison of commonly used carrier proteins.

Carrier ProteinMolecular Weight (kDa)AdvantagesDisadvantages
Keyhole Limpet Hemocyanin (KLH) 4,500 - 13,000Highly immunogenic due to its large size and foreignness to mammals. Offers a high density of conjugation sites.Prone to aggregation and precipitation, which can make it difficult to work with.
Bovine Serum Albumin (BSA) ~66.5Highly soluble and stable. Well-characterized protein.May be less immunogenic in bovine or closely related species. Pre-existing antibodies to BSA can be present in host animals.
Ovalbumin (OVA) ~45Good immunogenicity. Smaller size can be advantageous in certain applications.Can elicit a strong immune response that may overshadow the response to the hapten.
Experimental Workflow for Immunogen Preparation

The following diagram illustrates the general workflow for preparing a this compound immunogen.

Immunogen_Preparation cluster_synthesis Hapten Synthesis & Activation cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification & Characterization 9_Oxo This compound Activated_9_Oxo Activated this compound (e.g., NHS-ester) 9_Oxo->Activated_9_Oxo Activation Conjugation Conjugation Reaction Activated_9_Oxo->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen This compound- Carrier Protein Conjugate Conjugation->Immunogen Purification Purification (e.g., Dialysis, Chromatography) Immunogen->Purification Characterization Characterization (e.g., MALDI-TOF, SDS-PAGE) Purification->Characterization

Workflow for this compound immunogen preparation.

Antibody Production and Screening

Once a suitable immunogen is prepared, it can be used to immunize host animals to generate either polyclonal or monoclonal antibodies. The choice between these two depends on the desired application, with monoclonal antibodies offering higher specificity and consistency.

Antibody Production Strategies
Antibody TypeProduction MethodAdvantagesDisadvantages
Polyclonal Immunization of host animal (e.g., rabbit, goat) and collection of serum.Relatively inexpensive and quick to produce. Higher overall antibody concentration. Can recognize multiple epitopes.Batch-to-batch variability. Higher potential for cross-reactivity.
Monoclonal Hybridoma technology or phage display.High specificity to a single epitope. High homogeneity and consistency. Renewable resource.More expensive and time-consuming to develop. May be more sensitive to changes in epitope conformation.
Screening for Specificity: The Key to Success

A robust screening strategy is essential to identify antibody candidates with the desired specificity for this compound. A multi-tiered approach is recommended.

Antibody_Screening_Workflow Immunization Immunize Host with This compound Immunogen Hybridoma Hybridoma Fusion (for Monoclonal) Immunization->Hybridoma Serum Serum Collection (for Polyclonal) Immunization->Serum Primary_Screen Primary Screen: ELISA against this compound-BSA Hybridoma->Primary_Screen Serum->Primary_Screen Counter_Screen Counter-Screen: ELISA against unconjugated BSA Primary_Screen->Counter_Screen Positive Clones Specificity_Screen Specificity Screen: Competitive ELISA with free this compound and related molecules Counter_Screen->Specificity_Screen BSA-Negative Clones Validation Further Validation: Western Blot, SPR, Lipid Microarray Specificity_Screen->Validation Highly Specific Clones Positive_Clones Selection of Specific Antibody Clones/Sera Validation->Positive_Clones

A multi-tiered screening workflow for identifying specific antibodies.

Rigorous Validation: Confirming Specificity

The final and most critical step is to rigorously validate the specificity of the selected antibodies. This involves demonstrating high affinity for this compound and minimal cross-reactivity with structurally similar molecules.

Experimental Protocols for Specificity Testing

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To determine the antibody's specificity by measuring its ability to be inhibited by free this compound and other related fatty acyl-CoAs.

  • Methodology:

    • Coat microtiter plates with this compound conjugated to a non-immunizing carrier protein (e.g., OVA if the immunogen was KLH-conjugated).

    • Pre-incubate the antibody with a serial dilution of free this compound, as well as potential cross-reactants (e.g., Decanoyl-CoA, Octanoyl-CoA, Coenzyme A).

    • Add the antibody-inhibitor mixture to the coated plate and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the signal. A decrease in signal in the presence of the free molecule indicates specific binding.

2. Western Blotting

  • Objective: To assess the antibody's ability to recognize this compound when conjugated to different proteins.

  • Methodology:

    • Run SDS-PAGE with various proteins that have been chemically conjugated with this compound. Include unconjugated proteins as negative controls.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with the primary antibody.

    • Wash and incubate with a labeled secondary antibody.

    • Detect the signal. Specific antibodies should only bind to the protein lanes where this compound is present.

3. Surface Plasmon Resonance (SPR)

  • Objective: To quantitatively measure the binding affinity (KD) and kinetics of the antibody to this compound.

  • Methodology:

    • Immobilize the antibody onto an SPR sensor chip.

    • Flow solutions containing varying concentrations of this compound and related molecules over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • Analyze the data to determine association and dissociation rate constants, and the equilibrium dissociation constant (KD).

Comparative Data for Validation Assays
AssayInformation ProvidedThroughputComplexity
Competitive ELISA Specificity and relative affinity (IC50).HighModerate
Western Blot Specificity for conjugated proteins.ModerateModerate
Surface Plasmon Resonance (SPR) Quantitative binding affinity (KD) and kinetics.LowHigh
Lipid Microarray High-throughput screening of cross-reactivity against a panel of lipids.HighHigh

Conclusion

The development of specific antibodies against this compound is a challenging but achievable endeavor. A carefully planned strategy, from immunogen design to rigorous, multi-faceted validation, is paramount to success. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can increase the likelihood of obtaining high-quality antibodies that will serve as invaluable tools in the exploration of this compound's role in health and disease.

Unveiling the Transcriptomic Landscape Influenced by Queen Bee Pheromone Component 9-Oxo-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Gene Regulation by 9-ODA: A Summary of Transcriptomic Analyses

Exposure to QMP, and specifically its major component 9-ODA, has been demonstrated to modulate the expression of a variety of genes in honeybees, influencing processes ranging from epigenetic modifications to behavioral development.

A key study investigating the effects of QMP on honeybee worker brains revealed significant upregulation of genes associated with epigenetic modifications.[1][2][3] This suggests that the queen pheromone can induce long-term changes in gene expression by altering the epigenetic landscape.

Furthermore, research has shown that early life exposure to QMP can lead to persistent changes in the transcriptional profiles of forager bees' brains and antennae.[4][5] Genes crucial for the division of labor, learning, chemosensory perception, and aging were found to be differentially expressed, highlighting the profound impact of this pheromone on worker development and function.[4] For instance, one study demonstrated that exposure to 9-ODA led to a significant increase in the expression of the gene vitellogenin in drones, a gene known to be involved in regulating behavioral maturation.[6][7]

The transcriptomic consequences of queen pheromones are not limited to a single species. A comparative study across four species of ants and bees revealed that queen pheromones affect many of the same transcriptional modules.[8][9] Genes sensitive to these pheromones were often found to be evolutionarily ancient and involved in functions such as lipid biosynthesis, olfaction, and oogenesis.[8][9]

The table below summarizes the key gene expression changes observed in response to QMP/9-ODA exposure.

Biological Process Affected Genes/Gene Categories Organism/Tissue Observed Effect Reference
Epigenetic ModificationGenes associated with DNA, RNA, and histone modificationsApis mellifera (Brain)Upregulation[1][2]
Division of Labor & BehaviorGenes related to foraging and social behaviorApis mellifera (Brain, Antennae)Differential Expression[4][5]
Learning & MemoryGenes associated with learningApis mellifera (Brain)Differential Expression[4]
Chemosensory PerceptionGenes involved in olfactionApis mellifera (Antennae)Differential Expression[4][8]
AgingGenes associated with agingApis mellifera (Brain)Differential Expression[4]
Reproduction & PhysiologyvitellogeninApis mellifera (Drones)Upregulation[6][7]
Lipid BiosynthesisGenes involved in lipid metabolismAnts and BeesEnriched among pheromone-sensitive genes[8][9]

Experimental Protocols

The following section details the typical methodologies employed in the studies cited in this guide to investigate the transcriptomic effects of 9-ODA and QMP.

Pheromone Exposure and Sample Collection
  • Preparation of Pheromone Treatment: Synthetic 9-ODA or a complete synthetic blend of QMP is typically used for controlled experiments. The pheromone is often dissolved in a solvent like ethanol (B145695) and applied to a carrier, such as a glass slide or a small piece of filter paper.

  • Experimental Groups: Honeybees (workers or drones) are divided into control and treatment groups. The treatment group is exposed to the pheromone, while the control group is exposed to the solvent alone.

  • Exposure Conditions: Bees are housed in cages or observation hives under controlled temperature and humidity. The duration of exposure can vary depending on the experimental question, ranging from a few hours to several days.

  • Tissue Dissection: Following the exposure period, bees are anesthetized, and specific tissues of interest, such as the brain or antennae, are dissected. Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

Transcriptomic Analysis (RNA-Sequencing)
  • RNA Extraction: Total RNA is extracted from the dissected tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: RNA-sequencing libraries are prepared from the high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

    • Alignment: The cleaned reads are aligned to the reference genome of the organism (e.g., Apis mellifera).

    • Quantification: The number of reads mapping to each gene is counted to determine the gene expression level.

    • Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the pheromone-treated and control groups.

    • Functional Annotation and Enrichment Analysis: Differentially expressed genes are annotated with functional information (e.g., Gene Ontology terms, KEGG pathways) to identify the biological processes that are significantly affected by the pheromone treatment.

Signaling Pathways and Experimental Workflows

The perception of 9-ODA and other QMP components initiates a signaling cascade that ultimately leads to changes in gene expression. The following diagrams illustrate the known signaling pathway and a typical experimental workflow for studying these transcriptomic effects.

G cluster_0 Pheromone Perception cluster_1 Signal Transduction cluster_2 Gene Regulation cluster_3 Physiological & Behavioral Effects 9-ODA 9-ODA Odorant Receptor (AmOr11) Odorant Receptor (AmOr11) 9-ODA->Odorant Receptor (AmOr11) G-protein signaling G-protein signaling Odorant Receptor (AmOr11)->G-protein signaling Second Messengers (e.g., cAMP, IP3) Second Messengers (e.g., cAMP, IP3) G-protein signaling->Second Messengers (e.g., cAMP, IP3) Protein Kinases Protein Kinases Second Messengers (e.g., cAMP, IP3)->Protein Kinases Transcription Factors Transcription Factors Protein Kinases->Transcription Factors Epigenetic Modifiers Epigenetic Modifiers Protein Kinases->Epigenetic Modifiers Target Genes Target Genes Transcription Factors->Target Genes Epigenetic Modifiers->Target Genes Altered Behavior Altered Behavior Target Genes->Altered Behavior Physiological Changes Physiological Changes Target Genes->Physiological Changes

Caption: Signaling pathway of 9-ODA from perception to gene regulation.

Caption: Experimental workflow for transcriptomic analysis of 9-ODA effects.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.